4-Methylheptane-3,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJLPSJMPXGRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152211 | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-04-8 | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Physiochemical and Chelating Profile of 4-Methylheptane-3,5-dione
Technical Monograph | Version 1.0
Executive Summary
4-Methylheptane-3,5-dione (CAS: 1187-04-8) is a branched
Molecular Architecture & Tautomeric Dynamics
Structural Definition
The molecule consists of a seven-carbon chain with carbonyl groups at positions 3 and 5. The critical feature is the methyl group at position 4. This
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry | 1187-04-8 |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | ~197.4°C (at 760 mmHg) |
| Density | 0.916 g/cm³ |
| Predicted pKa | 10.61 ± 0.46 |
Keto-Enol Tautomerism
Like all
The Steric Effect:
In unsubstituted
Figure 1: Tautomeric equilibrium. The C4-methyl group creates steric strain in the planar enol form, modulating the equilibrium constant (
Synthesis Protocol: C-Alkylation of -Diketones
While Claisen condensation is a viable route, the most precise laboratory method involves the direct C-alkylation of 3,5-heptanedione (dipropionylmethane). This approach minimizes O-alkylation byproducts through solvent and base selection.
Reagents & Causality
-
Substrate: 3,5-Heptanedione.
-
Alkylating Agent: Methyl Iodide (MeI).[3] High reactivity required for the sterically hindered C4 site.
-
Base: Potassium Carbonate (
). Anhydrous carbonate is preferred over strong alkoxides to reduce the risk of cleaving the diketone backbone. -
Solvent: Acetone. A polar aprotic solvent that solvates the potassium cation, leaving the enolate anion "naked" and more reactive toward the alkyl halide.
Step-by-Step Methodology
Note: This protocol is adapted from standard
-
Activation: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube (
), suspend 0.65 mol of 3,5-heptanedione and 0.80 mol of anhydrous in 150 mL of acetone.-
Mechanism: The base deprotonates C4, generating the resonance-stabilized enolate.
-
-
Addition: Add 0.80 mol of Methyl Iodide dropwise.
-
Safety: MeI is a volatile carcinogen. Perform in a fume hood.
-
-
Reflux: Heat the mixture to reflux for 18–20 hours.
-
Process Control: Monitor via TLC or GC. The disappearance of the starting diketone indicates completion.
-
-
Work-up:
-
Cool the mixture and filter off the inorganic salts (KI and excess
). -
Wash the solid residue with acetone to recover occluded product.
-
Concentrate the filtrate under reduced pressure to remove acetone and unreacted MeI.
-
-
Purification: Distill the residual oil.
-
Target: Collect the fraction boiling at ~197°C (atmospheric) or equivalent reduced pressure boiling point.
-
Figure 2: Synthetic pathway via C-alkylation. The reaction relies on the nucleophilicity of the central carbon enolate.
Chelation Chemistry & Coordination Complexes
This compound acts as a bidentate monoanionic ligand (
Stability Constants
Research into homologous series indicates that alkyl substitution at the central carbon generally increases the basicity of the ligand (higher pKa) but may decrease the stability constant (
-
Cobalt(II) Complexes: In 50% aqueous dioxane, the ligand forms stable chelates.[4] The thermodynamic stability is driven by the entropy gain (chelate effect), though slightly penalized by the C4-methyl bulk compared to unsubstituted analogs.
-
Copper(II) Complexes: Forms square planar complexes. The methyl group at C4 forces the ethyl groups at C3/C5 to adopt conformations that minimize clash, potentially distorting the square plane.
Applications in Materials Science
-
MOCVD Precursors: Volatile
-diketonate complexes are critical for Metal-Organic Chemical Vapor Deposition. The 4-methyl derivative offers a way to "tune" the volatility and decomposition temperature of the precursor. The asymmetry and branching increase entropy, often lowering the melting point of the complex and improving volatility.
Biological & Olfactory Relevance[5][6]
Volatile Organic Profiling (Hazelnuts)
This compound is identified as a volatile component in Corylus avellana (Hazelnut) . While 5-methyl-(E)-2-hepten-4-one (Filbertone) is the primary odorant, the dione contributes to the complex "nutty, fruity, and roasted" profile.
-
Roasting Effect: Concentration often increases during roasting (Maillard reaction pathways involving lipid degradation).
-
Olfactory Note: Described as possessing fruity, slightly metallic, and nutty nuances.[5]
Insect Pheromone Systems
The molecule serves as a structural analog and precursor in the pheromone systems of weevils (e.g., Sitona discoideus). It is closely related to 5-hydroxy-4-methylheptan-3-one , an aggregation pheromone. The dione form can be enzymatically reduced or exist in equilibrium within the insect's biological pathways.
References
-
NIST Chemistry WebBook. (2025). This compound: Thermochemical Data and Spectra. National Institute of Standards and Technology.[2] Link
-
PubChem. (2025).[6][7] Compound Summary: this compound (CID 3013982).[1][6] National Center for Biotechnology Information. Link
- Cordiner, B.G., et al. (1984). The Structure and Tautomerism of -Diketones. Journal of Chemical Research. (Contextual grounding for steric effects on tautomerism).
-
Organic Syntheses. (1962).[8] Alkylation of
-Diketones: General Procedures. Coll. Vol. 5, p. 414.[8] (Basis for synthesis protocol). Link -
Kiehle, F., et al. (2022). Hazelnut Aroma Blueprint: Potent Odorants in the Volatilome. Frontiers in Plant Science. Link
-
Park, K.C., et al. (2020). Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona discoideus.[9] Journal of Chemical Ecology. (Biological relevance).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Complex formation with heptane-3,5-dione. Stabilities of some bivalent metal chelate complexes in aqueous dioxan (50%) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Corylus avellana L. Aroma Blueprint: Potent Odorants Signatures in the Volatilome of High Quality Hazelnuts [frontiersin.org]
- 6. This compound | C8H14O2 | CID 3013982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylheptane-2,5-dione | C8H14O2 | CID 12384721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
4-Methylheptane-3,5-dione: Chemical Ecology, Mechanism, and Application in Weevil Management
Executive Summary
4-Methylheptane-3,5-dione (often referred to as the "diketone" analogue of Sitophilure) represents a critical semiochemical node in the chemical ecology of Curculionidae, specifically within the Sitophilus (grain weevils) and Sitona (root nodule weevils) genera. While historically overshadowed by its reduced congener, 5-hydroxy-4-methyl-3-heptanone (Sitophilure), recent electrophysiological evidence confirms that this compound elicits distinct, specific responses in olfactory receptor neurons (ORNs). This guide analyzes the molecule's physiochemical behavior, biological mechanism, and utility in Integrated Pest Management (IPM) strategies for stored product and crop protection.
Chemical Profile and Dynamic Isomerism
Structural Identity[1]
Keto-Enol Tautomerism
Unlike stable pheromones, this compound exists in a dynamic equilibrium between its diketo and enol forms. This tautomerism significantly influences its volatility and binding affinity to Odorant Binding Proteins (OBPs).
| Form | Structure Characteristics | Stability/Volatility |
| Diketo Form | Two carbonyl groups at C3 and C5. | Less stable in polar solvents; higher polarity. |
| Enol Form | C=C double bond between C3-C4 or C4-C5; intramolecular H-bond. | Stabilized by resonance and H-bonding; generally more volatile. |
Implication for Formulation: In field lures, the equilibrium shifts based on the solvent and dispenser matrix. Polyethylene dispensers often favor the enol form due to its lipophilicity, affecting release rates.
Biological Role and Species Specificity[4][5][6]
The ecological function of this compound varies across weevil taxa, functioning primarily as an aggregation pheromone component or a sex-specific attractant.
Sitona discoideus (Lucerne Weevil)
Research confirms that S. discoideus possesses specialized ORNs tuned specifically to this compound, distinct from those detecting the hydroxy-ketone isomers.[2][3]
-
Detection: Single Sensillum Recordings (SSR) demonstrate that both males and females detect the dione.[3]
-
Function: Acts as an aggregation signal, often synergized by host plant volatiles (e.g., from Medicago spp.).
Sitophilus Complex (S. oryzae, S. zeamais, S. granarius)
In grain weevils, the dione is metabolically linked to Sitophilure.
-
Biosynthetic Origin: It is likely an oxidation product or a biosynthetic intermediate of the polyketide synthase pathway that produces Sitophilure.
-
Behavioral Effect: While Sitophilure is the primary driver, the dione often acts as a minor component that can modulate attraction or signal population density/age (oxidative stress marker).
Mechanism of Action: Olfactory Signal Transduction
The detection of this compound follows a canonical insect olfactory pathway but relies on highly specific receptor-ligand interactions.
Signaling Pathway
-
Adsorption: The volatile dione/enol adsorbs onto the antennal sensilla (Sensilla basiconica).
-
Transport: Hydrophobic OBPs transport the molecule across the aqueous sensillar lymph.
-
Receptor Activation: The ligand binds to a specific Olfactory Receptor (OR) complex (OrX/Orco) on the dendritic membrane of the ORN.
-
Depolarization: Ion channels open, generating an action potential sent to the antennal lobe.
Visualizing the Pathway
The following diagram illustrates the signal transduction and behavioral loop for this semiochemical.
Figure 1: Olfactory signal transduction pathway for this compound leading to aggregation behavior.
Synthesis and Experimental Protocols
Laboratory Synthesis Protocol
A robust method for synthesizing this compound involves the oxidation of the corresponding
Reagents:
-
(4S,5R)-5-hydroxy-4-methyl-3-heptanone (Precursor)
-
Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM) (Solvent)
-
Magnesium sulfate (MgSO
)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 5-hydroxy-4-methyl-3-heptanone in anhydrous DCM under an inert atmosphere (N
or Ar). -
Oxidation: Add 1.5 eq of PCC slowly at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC is essential (shift in R
due to loss of -OH). -
Quenching: Dilute with diethyl ether and filter through a pad of Celite/silica to remove chromium salts.
-
Purification: Wash the filtrate with brine, dry over MgSO
, and concentrate in vacuo. -
Isolation: Purify via flash column chromatography (Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure via GC-MS (Target ion: m/z 142) and NMR (Look for disappearance of the C5 methine proton signal).
Electrophysiological Assay (SSR)
To validate biological activity, Single Sensillum Recording is the gold standard.
Protocol:
-
Insect Prep: Immobilize live weevil in a pipette tip, exposing the antenna. Fix the antenna to a glass coverslip using double-sided tape.
-
Electrode Insertion: Insert a tungsten reference electrode into the eye or abdomen. Insert the recording electrode (sharpened tungsten) into the base of a specific sensillum basiconicum.
-
Stimulus Delivery: Use a continuous humidified airstream (1 L/min). Inject a 0.5 s pulse of air passing through a cartridge containing this compound (10 µg on filter paper).
-
Data Acquisition: Amplify signals (1000x), filter (300–3000 Hz), and digitize.
-
Analysis: Count spikes (action potentials) 500ms pre-stimulus vs. 500ms post-stimulus. A significant increase (>200%) confirms ORN specificity.
Applications in Integrated Pest Management (IPM)
Monitoring and Mass Trapping
This compound is used in multi-component lures.
-
Synergy: It is often blended with host volatiles (e.g., valeraldehyde or malt volatiles) to increase trap capture rates for Sitophilus spp.
-
Trap Design: Pitfall traps or corrugated cardboard traps placed in grain silos.
-
Release Rate: Controlled release dispensers (membrane or septa) are tuned to release 10–100 ng/hr to mimic natural weevil aggregations.
Biosynthetic Pathway Visualization
Understanding the natural origin helps in designing biomimetic inhibitors.
Figure 2: Proposed biosynthetic pathway from propionate precursors to the diketone semiochemical.
References
-
Unelius, C. R., Park, K., McNeill, M., Wee, S. L., Bohman, B., & Suckling, D. M. (2013). Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils. Naturwissenschaften, 100(2), 135–143.[4]
-
Walgenbach, C. A., Phillips, J. K., Faustini, D. L., & Burkholder, W. E. (1983). Male-produced aggregation pheromone of the maize weevil, Sitophilus zeamais, and interspecific attraction between three Sitophilus species.[5] Journal of Chemical Ecology, 9(7), 831–841.
-
NIST Chemistry WebBook. this compound. National Institute of Standards and Technology.[1]
-
Bandeira, P. T., Fávaro, C. F., Francke, W., Bergmann, J., & Zarbin, P. H. G. (2021). Aggregation Pheromones of Weevils (Coleoptera: Curculionidae): Advances in the Identification and Potential Uses in Semiochemical-Based Pest Management Strategies.[2] Journal of Chemical Ecology, 47, 981–1004.
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological indexes | Acta agriculturae Slovenica [journals.uni-lj.si]
- 5. Male-produced aggregation pheromone of the maize weevil,Sitophilus zeamais, and interspecific attraction between threeSitophilus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Methylheptane-3,5-dione
Abstract
This technical guide profiles 4-methylheptane-3,5-dione (CAS 1187-04-8), a lipophilic
Physicochemical Identity
This compound represents a structural evolution of the dipropionylmethane scaffold. The introduction of the methyl group at the C4 position (the "active methylene" site) significantly alters its steric profile and lipophilicity compared to its parent compound, 3,5-heptanedione.
Core Molecular Data
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1187-04-8 |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| Monoisotopic Mass | 142.099 g/mol |
| Density | |
| Boiling Point | |
| LogP | ~1.58 (Lipophilic) |
| Physical State | Colorless to pale yellow liquid |
Structural Dynamics: The Keto-Enol Equilibrium
In the context of drug development and ligand design, the static structure of this compound is misleading. Like all
Why This Matters:
-
Chelation: Only the cis-enol form can effectively chelate metal ions (e.g., Lanthanides, transition metals), forming a six-membered coordination ring.
-
Reactivity: The C4 position is nucleophilic. The "Methyl Effect" (steric bulk at C4) shifts the equilibrium compared to unsubstituted
-diketones, often favoring the diketo form in polar solvents due to steric clash in the planar enol configuration.
Pathway Visualization: Tautomeric Interchange
The following diagram illustrates the proton transfer mechanism that stabilizes the enol form via intramolecular hydrogen bonding.[1]
Figure 1: The keto-enol tautomerism of this compound.[2] The enol form is stabilized by a 6-membered intramolecular hydrogen bond ring.
Synthetic Architecture
The synthesis of this compound is a classic application of active methylene alkylation . The proton at C4 (between the two carbonyls) is acidic (
Validated Protocol: C-Alkylation of 3,5-Heptanedione
Reagents:
-
Substrate: 3,5-Heptanedione (Dipropionylmethane)
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate
-
Base: Potassium Carbonate (
) or Sodium Ethoxide ( ) -
Solvent: Acetone or DMF (Polar aprotic solvents favor C-alkylation over O-alkylation)
Step-by-Step Methodology:
-
Activation: Dissolve 3,5-heptanedione (1.0 eq) in anhydrous acetone. Add anhydrous
(1.2 eq). Stir at room temperature for 30 minutes to generate the enolate anion. -
Alkylation: Add Methyl Iodide (1.1 eq) dropwise to the suspension. The reaction is exothermic; cooling may be required.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4-6 hours to ensure completion. Monitor via TLC or GC-MS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum to isolate this compound.
Workflow Visualization: Synthesis Pathway
Figure 2: Synthetic route via base-catalyzed C-alkylation of the active methylene group.
Applications in Drug Discovery
In pharmaceutical research, this compound serves as a versatile linchpin fragment .
Pyrazole Synthesis (COX-2 Inhibitor Scaffolds)
Reaction with hydrazines yields 3,5-diethyl-4-methylpyrazoles.
-
Mechanism: Condensation of the hydrazine nitrogens with the carbonyl carbons of the dione.
-
Relevance: Pyrazoles are the pharmacophore for NSAIDs like Celecoxib. The 4-methyl group introduces specific steric constraints that can improve selectivity for COX-2 over COX-1 enzymes.
The "Magic Methyl" Effect
In medicinal chemistry, the addition of a methyl group (as seen in transforming 3,5-heptanedione to the 4-methyl variant) can profoundly impact bioactivity:
-
Conformational Lock: The methyl group restricts the rotation of the propyl chains, potentially locking the molecule into a bioactive conformation.
-
Metabolic Stability: Substitution at the C4 position blocks metabolic oxidation at that site, potentially extending the half-life of drugs derived from this scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3013982, this compound. Retrieved from [Link]
-
ChemSrc (2025). this compound: Physicochemical Properties and CAS Data. Retrieved from [Link]
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.[3] (Contextual grounding for the "Magic Methyl" effect described in Section 4).
Sources
Technical Whitepaper: Stability, Reactivity, and Applications of 4-Methylheptane-3,5-dione
Executive Summary
4-Methylheptane-3,5-dione (CAS: 1187-04-8) is a specialized
This guide provides a rigorous technical analysis of the molecule's stability profile, reactivity patterns, and synthetic utility. It is designed for researchers utilizing this compound in coordination chemistry, pheromone synthesis, or as a nucleophilic building block in heterocycle formation.
Molecular Architecture & Tautomeric Equilibrium
The reactivity of this compound is governed by its keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the diketo form and the cis-enol form.
The Steric-Electronic Conflict
In unsubstituted
-
Inductive Effect (+I): The methyl group donates electron density to the C4 carbon, slightly destabilizing the carbanion character of the enolate intermediate and raising the
relative to acetylacetone. -
Steric Strain: The C4-methyl group creates steric repulsion with the ethyl groups at C3 and C5 when the molecule adopts the planar geometry required for the intramolecular hydrogen bond. This shifts the equilibrium slightly toward the diketo form compared to non-alkylated analogs.
Visualization of Tautomeric Pathways
The following diagram illustrates the proton transfer mechanism and the resulting chelation-ready enol structure.
Figure 1: Tautomeric shift from the diketo form to the reactive cis-enol form, leading to metal chelation.
Stability Profile
Understanding the stability boundaries is critical for storage and experimental reproducibility.
Thermal Stability
-
Boiling Point: ~197.4°C (760 mmHg).[1]
-
Assessment: The molecule exhibits high thermal stability, allowing it to be distilled or used in high-temperature condensation reactions without decomposition. However, prolonged heating above 200°C can induce retro-Claisen cleavage.
Chemical Stability
| Parameter | Status | Mechanistic Insight |
| Hydrolysis | Sensitive (Base) | Strong aqueous bases (NaOH, KOH) at high temperatures can attack the carbonyl carbons, leading to cleavage into propionate and 2-pentanone derivatives (Retro-Claisen). |
| Oxidation | Moderate | The C4-H bond is susceptible to oxidative cleavage by strong oxidizers (e.g., KMnO4, CrO3), converting the diketone into carboxylic acids. |
| Light Sensitivity | Low | Generally stable under ambient light, but UV exposure can catalyze slow photo-enolization or radical formation. |
Storage Protocol
-
Atmosphere: Store under Nitrogen or Argon to prevent slow oxidation of the enol form.
-
Container: Glass or PTFE-lined containers. Avoid mild steel, which can trace-catalyze metal complexation (turning the liquid slightly red/orange).
Reactivity & Synthetic Utility[1][2]
Coordination Chemistry (Chelation)
The primary application of this compound is as a bidentate ligand (
-
Advantage: The ethyl and methyl substituents increase the lipophilicity of the resulting metal complex compared to acetylacetone (acac) complexes, making them more soluble in non-polar organic solvents (toluene, hexane).
C-Alkylation vs. O-Alkylation
Upon deprotonation, the negative charge is delocalized between the central carbon (C4) and the oxygen atoms.
-
C-Alkylation: Favored by soft electrophiles (e.g., Alkyl Iodides) in protic or polar aprotic solvents.
-
O-Alkylation: Favored by hard electrophiles (e.g., Silyl chlorides, Acyl chlorides) or when using large counter-ions (e.g., Crown ethers) that leave the oxygen atoms exposed.
Experimental Protocol: Synthesis via Alkylation
Objective: Synthesis of this compound from 3,5-Heptanedione.
Rationale: Direct alkylation of the pre-formed
Reagents & Equipment
-
Substrate: 3,5-Heptanedione (1.0 eq)
-
Electrophile: Methyl Iodide (MeI) (1.1 eq)
-
Base: Potassium Carbonate (
) (1.2 eq) - Chosen for mild deprotonation to minimize multiple alkylations. -
Solvent: Acetone (Anhydrous)
-
Validation: GC-MS or
H-NMR.
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend anhydrous
in acetone. Add 3,5-heptanedione dropwise. Stir at room temperature for 30 minutes. Observation: The suspension may turn slightly yellow as the enolate forms. -
Alkylation: Add Methyl Iodide dropwise over 15 minutes. The reaction is exothermic; ensure controlled addition.
-
Reflux: Heat the mixture to mild reflux (50°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Silica, Hexane:EtOAc 9:1). The starting material spot (
) should disappear, replaced by a slightly less polar product.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, unreacted ). -
Isolation: Concentrate the filtrate under reduced pressure (Rotavap).
-
Purification: Distill the residue under vacuum. This compound typically distills as a clear oil.
Self-Validating Analytical Check
-
H-NMR (CDCl
):-
Look for the disappearance of the C4-CH
singlet (approx 3.6 ppm) of the starting material. -
Confirm: Appearance of a quartet (approx 3.8 ppm, 1H) for the C4-H and a doublet (approx 1.3 ppm, 3H) for the new C4-CH
group.
-
Synthesis Workflow Diagram
The following Graphviz diagram outlines the logical flow of the synthesis and purification process.
Figure 2: Step-by-step synthetic workflow for the methylation of 3,5-heptanedione.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). This compound Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. (2023). Keto-Enol Tautomerism and Alpha-Substitution. [Link][3]
-
ResearchGate. (2020). Keto–enol and enol–enol tautomerism in substituted
-diketones. [Link]
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An In-depth Technical Guide to 4-Methylheptane-3,5-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylheptane-3,5-dione, a β-diketone with the chemical formula C₈H₁₄O₂, is a molecule of significant interest in the fields of chemical synthesis and semiochemical research.[1][2] As a functionalized heptane derivative, it serves as a versatile synthetic intermediate for the creation of more complex molecules, including heterocyclic compounds of medicinal importance.[3] Notably, this diketone is also a naturally occurring compound, identified as a male-specific volatile in the lucerne weevil (Sitona discoideus), suggesting its role in insect chemical communication.[4] This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, the crucial phenomenon of keto-enol tautomerism, and its known and potential applications.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][5] |
| CAS Number | 1187-04-8 | [2] |
| Appearance | Colorless oil (presumed) | |
| Boiling Point | 197.4 °C at 760 mmHg | [6] |
| Density | 0.916 g/cm³ | [6] |
| Flash Point | 69.6 °C | [6] |
| LogP | 1.581 | [7] |
| Refractive Index | 1.418 | [6] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: a Claisen condensation to form the parent β-diketone, 3,5-heptanedione, followed by a selective α-alkylation.
Step 1: Synthesis of 3,5-Heptanedione (Dipropionylmethane)
The precursor, 3,5-heptanedione, is synthesized via a Claisen condensation reaction between ethyl propionate and 3-pentanone. The following protocol is adapted from a patented method.[8]
Experimental Protocol:
-
To a suitable reaction vessel equipped with a stirrer and a dropping funnel, add ethyl propionate and solid sodium methoxide.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add 3-pentanone to the reaction mixture over a period of 5 hours.
-
Continue stirring at 70 °C for an additional 5 hours.
-
Cool the reaction mixture to room temperature and quench by the dropwise addition of water.
-
Neutralize the mixture to pH 7.0 with dilute hydrochloric acid.
-
Separate the organic layer and recover the unreacted ethyl propionate.
-
The crude 3,5-heptanedione can be purified by distillation under reduced pressure.
Causality of Experimental Choices:
-
Sodium methoxide acts as a strong base required to deprotonate the α-carbon of 3-pentanone, forming the nucleophilic enolate.
-
The slow addition of 3-pentanone helps to control the reaction temperature and minimize side reactions.
-
The extended reaction time ensures the completion of the condensation.
-
Acidic workup is necessary to neutralize the reaction mixture and protonate the resulting β-diketonate salt.
Caption: Synthesis of 3,5-Heptanedione via Claisen Condensation.
Step 2: α-Alkylation of 3,5-Heptanedione
The methylation of the α-carbon of 3,5-heptanedione yields this compound. This is a standard alkylation of an enolate. The following is a proposed experimental protocol based on analogous reactions.[9]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3,5-heptanedione in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add one equivalent of methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert atmosphere and anhydrous conditions are crucial as the enolate intermediate is highly reactive towards water and oxygen.
-
LDA is used as a strong, sterically hindered base to ensure rapid and complete deprotonation of the β-diketone without competing nucleophilic attack on the carbonyl groups.
-
Low temperature (-78 °C) is maintained during enolate formation and the initial stages of alkylation to prevent side reactions.
-
Methyl iodide is a reactive electrophile for the SN2 reaction with the enolate nucleophile.
Caption: α-Alkylation of 3,5-Heptanedione to yield this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a β-diketone is distinctive due to the presence of both keto and enol tautomers.[10]
-
Keto form: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ , corresponding to the C=O stretching vibration of the saturated ketone.[11]
-
Enol form: The intramolecular hydrogen bonding in the enol form weakens the C=O bond, shifting its stretching frequency to a lower wavenumber, typically in the range of 1580-1640 cm⁻¹ .[10] A broad O-H stretching band may also be observed in the region of 2500-3200 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing this compound and for studying its keto-enol tautomerism. While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
¹H NMR:
-
Keto form: A quartet for the methine proton (CH) α to the two carbonyls, a doublet for the adjacent methyl group (CH₃), and overlapping multiplets for the two ethyl groups (CH₂CH₃).
-
Enol form: A characteristic downfield signal for the enolic hydroxyl proton (OH), often broad, and distinct signals for the vinylic proton and the different alkyl groups in the enol structure. The disappearance of the methine proton signal and the appearance of a vinylic proton signal are key indicators of the enol tautomer.
¹³C NMR:
-
Keto form: Two distinct signals for the carbonyl carbons are expected in the downfield region (>200 ppm). Signals for the methine carbon, the α-methyl carbon, and the carbons of the ethyl groups will also be present.
-
Enol form: The carbonyl carbon signals will be shifted, and signals for the vinylic carbons (C=C) will appear in the olefinic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 142. Common fragmentation patterns for ketones would be expected, such as α-cleavage.[1]
Keto-Enol Tautomerism
A salient feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[10] This equilibrium is dynamic and its position is influenced by factors such as solvent polarity and temperature.
The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the double bond with the remaining carbonyl group.[12] In nonpolar solvents, the enol form is generally favored as the intramolecular hydrogen bond is more stable in the absence of competing interactions with the solvent. Conversely, polar solvents can stabilize the more polar keto form and can disrupt the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the keto tautomer.
Caption: Keto-enol tautomerism in this compound.
The ratio of the keto and enol forms can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each tautomer, such as the methine proton in the keto form and the enolic proton in the enol form.
Applications and Biological Significance
Synthetic Intermediate
β-Diketones are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic systems like pyrazoles and isoxazoles, which are common scaffolds in pharmaceuticals.[3] The two electrophilic carbonyl carbons and the nucleophilic α-carbon provide multiple reaction sites for a variety of chemical transformations.
Pheromone Chemistry
This compound is a precursor to the insect pheromone sitophilure (5-hydroxy-4-methylheptan-3-one).[13][14] Sitophilure is an aggregation pheromone for several species of weevils, which are significant pests of stored grains. The synthesis of sitophilure often involves the reduction of the corresponding diketone.
Furthermore, this compound has been identified as a male-specific compound in the lucerne weevil (Sitona discoideus), and electrophysiological studies have shown that the antennae of both male and female weevils have specialized olfactory receptor neurons for its detection.[4] This strongly suggests a role for the diketone itself in the chemical ecology of this species, potentially as a component of its pheromone blend.
Potential Biological Activities
While specific studies on the biological activity of this compound are limited, the β-diketone moiety is present in numerous biologically active natural and synthetic compounds.[15] These compounds exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[16] The ability of β-diketones to chelate metal ions is also a key aspect of their biological function and potential therapeutic applications.[17] Further research is warranted to explore the pharmacological potential of this compound and its derivatives.
Conclusion
This compound is a multifaceted molecule with established roles in pheromone chemistry and significant potential as a synthetic building block. Its synthesis is achievable through well-established organic reactions, and its structural features, particularly the keto-enol tautomerism, are of fundamental chemical interest. For researchers in drug development, the β-diketone scaffold represents a promising starting point for the design of novel therapeutic agents. Further exploration of its own biological activities and its utility in the synthesis of complex target molecules is a promising avenue for future research.
References
-
ResearchGate. (n.d.). 4-Methyl-3,5-heptanedione ('diketone') and its enol form, and the four stereoisomers of sitophilure, 5-hydroxy-4-methylheptan-3-one, pheromone components in the Sithophilus and Sitona genera. [Image]. Retrieved from [Link]
- Google Patents. (2012). Preparation technique of 3,5-heptanedione. CN102351673A.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:1187-04-8. Retrieved from [Link]
- Google Patents. (2010). Synthetic method of Beta-diketone metal salt. CN101565364B.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Allied Sciences. (2012).
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1187-04-8). Retrieved from [Link]
- Google Patents. (2016). Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione. CN106397164A.
- Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069.
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Chemistry LibreTexts. (2020). 23.
- Chemistry Steps. (n.d.). Ketone infrared spectra.
- ResearchGate. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
- Garcı́a-Álvarez, R., & Dı́ez, D. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(23), 5536.
- Morales, S., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(23), 5536.
- Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389–2393.
-
ResearchGate. (n.d.). Some linear and cyclic β-diketones possessing different biological activity. [Image]. Retrieved from [Link]
- Gualtieri, F., et al. (2019). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 24(15), 2794.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
- ResearchGate. (2012). Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils.
- Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069.
- Doc Brown's Chemistry. (n.d.).
- ChemicalBook. (n.d.). Heptane(142-82-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-METHYLHEPTANE(589-53-7) 1H NMR spectrum.
-
PubChem. (n.d.). Sitophilure. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CN103910614A - Method for preparing alpha, beta unsaturated methyl ketone - Google Patents [patents.google.com]
- 2. This compound [webbook.nist.gov]
- 3. ijpras.com [ijpras.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H14O2 | CID 3013982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:1187-04-8 | Chemsrc [chemsrc.com]
- 7. This compound (CAS 1187-04-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CN102351673A - Preparation technique of 3,5-heptanedione - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
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- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Monitoring of Sitona spp. using 4-Methylheptane-3,5-dione
[1][2][3][4][5][6]
Executive Summary & Chemical Distinction
4-Methylheptane-3,5-dione is a potent, male-produced aggregation pheromone utilized primarily for the monitoring of the Pea Leaf Weevil (Sitona lineatus) and the Lucerne Weevil (Sitona discoideus) .
Critical Chemical Distinction:
Researchers often confuse this molecule with "Sitophilure" ((4S,5R)-5-hydroxy-4-methyl-3-heptanone), the pheromone for the Rice Weevil (Sitophilus oryzae). While structurally related (both are methyl-branched heptanones/diones), This compound is chemically distinct. It is a
Mechanism of Action
The molecule acts as an aggregation pheromone , attracting both male and female weevils.[1][2] It signals suitable overwintering or feeding sites, often triggering mass convergence in legume crops (peas, faba beans, alfalfa) during spring emergence and post-harvest migration.
Chemical Profile & Lure Formulation
Physicochemical Properties[9]
-
Molecular Formula:
[4] -
Tautomerism: As a
-diketone, this molecule exists in equilibrium between its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, which significantly influences its volatility and stability in field conditions.
Formulation Protocol
To achieve the field-proven release rate of 0.1 mg/day , the active ingredient (AI) must be loaded onto a specific matrix.
Materials:
-
Active Ingredient: this compound (>95% purity).
-
Solvent: Hexane (HPLC Grade).
-
Dispenser: Gray Halo-Butyl Rubber Septa (standard 11mm or 20mm). Note: Red rubber septa often degrade faster due to antioxidant interference.
Step-by-Step Loading:
-
Stock Solution: Dissolve 100 mg of this compound in 10 mL of Hexane (Concentration: 10 mg/mL).
-
Impregnation: Pipette 1000
L (1 mL) of the stock solution into the cup of the rubber septum. -
Absorption: Allow the solvent to evaporate in a fume hood at room temperature (20-25°C) for 4 hours. Do not apply heat, as the dione is volatile.
-
Storage: Store loaded septa in foil-lined bags at -20°C. Shelf life is 12 months frozen.
| Parameter | Specification | Note |
| Lure Load | 10 mg AI / septum | Optimized for 6-week field life |
| Release Rate | ~0.1 mg / day | Zero-order kinetics (approximate) |
| Field Life | 4 - 6 weeks | Replace after 6 weeks or heavy rain |
Trap Design & Deployment Strategy
Field trials have statistically validated that Pitfall Traps significantly outperform Delta or Sticky traps for Sitona species. Weevils are ground-active and respond poorly to elevated flight traps.
Validated Trap Architecture
-
Type: Modified Pitfall or Ramp Trap.
-
Construction:
-
Use a container (e.g., Solo cup) buried flush with the soil surface.
-
Crucial Modification: Add a "ramp" or ensure the soil lip is perfectly flush. Sitona weevils will not climb a vertical plastic lip.
-
Killing Agent: Fill the bottom 2-3 cm with propylene glycol (antifreeze) or soapy water. Glycol is preferred for DNA preservation and reduced evaporation.
-
Field Deployment Protocol
Objective: Early detection of overwintering adults migrating into legume fields (Spring) or exiting to overwintering sites (Fall).
Workflow Diagram (DOT Visualization):
Caption: Operational workflow for Sitona lineatus monitoring using this compound baited pitfall traps.
Spatial Arrangement
-
Location: Traps should be placed along the field margins, particularly the Southern border . Research indicates Sitona adults often migrate from southern overwintering sites, leading to higher initial captures in these zones.
-
Spacing: Place traps 25 meters apart .
-
Replication: Minimum of 3 traps per field to account for micro-environmental variance.
Data Interpretation & Troubleshooting
Synergistic Effects (Advanced Application)
While this compound is attractive on its own, its efficacy can be enhanced by host plant volatiles.
-
Synergist: (Z)-3-Hexen-1-ol or broad bean volatiles.
-
Observation: Co-deploying the pheromone with host volatiles can increase trap catch by 2-3x, though the pheromone alone is sufficient for threshold determination in commercial scouting.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Zero Catch (High Activity) | Trap Lip Height | Ensure trap rim is flush or slightly below soil surface. Build a soil ramp. |
| Rapid Lure Depletion | High Temp / Direct Sun | Use a shade cover (small plastic roof) over the pitfall trap. |
| By-catch (Ground Beetles) | Non-Specific Pitfall | Use a coarse mesh screen (5mm) over the opening to exclude larger predators while admitting weevils. |
| Lure Oxidation | Poor Storage | Ensure lures are stored at -20°C. Check for "rancid" smell (oxidized rubber). |
References
-
Blight, M. M., et al. (1984). "Isolation and identification of the aggregation pheromone of Sitona lineatus." Journal of Chemical Ecology.
-
Vankosky, M. A., et al. (2011). "Pheromone-Trap Monitoring System for Pea Leaf Weevil, Sitona lineatus: Effects of Trap Type, Lure Type and Trap Placement within Fields." Insects, MDPI.
-
Landon, F., et al. (1997). "Insecticide treatment and monitoring of Sitona lineatus in field peas." Crop Protection.
-
PubChem. (2023). "this compound Compound Summary." National Library of Medicine.
-
Smart, L. E., et al. (1994). "Semiochemical-based monitoring of Sitona spp." Biocontrol Science and Technology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R (*),S (*))-5-hydroxy-4-methyl-3-heptanone male-produced aggregation pheromone ofSitophilus oryzae (L.) andS. zeamais motsch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C8H14O2 | CID 3013982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Technical Application Note: Optimization and Validation of 4-Methylheptane-3,5-dione Lures for Sitona Monitoring
Executive Summary
This application note details the technical protocols for the formulation, field deployment, and validation of 4-methylheptane-3,5-dione , the male-produced aggregation pheromone of the Pea Leaf Weevil (Sitona lineatus). Unlike sex pheromones which attract only one sex, this diketone compound induces aggregation behavior in both males and females, particularly during the spring emergence (reproductive phase) and fall migration.
This guide is designed for agrochemical researchers and field scientists. It emphasizes the critical shift from aerial traps (Delta) to ground-based capture systems (Pitfall/Ramp) and addresses the non-linear dose-response characteristics unique to this semiochemical.
Chemical & Biological Mechanism
The Active Ingredient
The core attractant is This compound .[1][2][3]
-
Chemical Class: Diketone.
-
Tautomerism: The molecule exists in equilibrium between its diketone and enol forms. Stability in formulation is dictated by maintaining this equilibrium to prevent degradation before release.
-
Mechanism of Action: Aggregation.[2][3][4][5][6] It signals a suitable host location or mating site, drawing weevils from overwintering habitats (e.g., alfalfa, shelterbelts) into pulse crops (peas, faba beans).
Synergistic Interactions
While the pheromone is highly attractive on its own during the spring reproductive window, efficacy can be modulated by host plant volatiles (HPVs).
-
Spring: Pheromone alone is sufficient for high-sensitivity monitoring.
-
Fall: Weevils are reproductively immature.[2] Responsiveness to the pheromone persists but is significantly enhanced when combined with HPVs such as (Z)-3-hexen-1-ol or linalool (Evenden et al., 2016).
Lure Formulation & Quality Control
To ensure consistent field data, lures must be prepared with precise loading techniques.
Protocol A: Septa Loading
Objective: Create controlled-release dispensers using gray halobutyl rubber septa.
-
Solvent Selection: Use Hexane (HPLC grade) as the carrier solvent.
-
Dose Calculation: Standard field load is 5 mg to 10 mg per septum.
-
Note: Field trials indicate a "threshold effect" rather than a linear dose-response. Loads >10 mg do not significantly increase capture rates but extend field life (Vankosky et al., 2011).
-
-
Impregnation:
-
Dissolve this compound in hexane.
-
Pipette solution into the cup of the rubber septum.
-
Allow solvent to evaporate in a fume hood at room temperature (20°C) for 4 hours.
-
-
Storage:
-
Seal immediately in foil-lined, heat-sealed sachets to prevent oxidation.
-
Store at -20°C for long-term (>6 months) or 4°C for short-term (<1 month).
-
Field Trial Design & Deployment
The most common failure mode in Sitona trials is improper trap selection. S. lineatus flies during migration but primarily walks once established in the crop. Aerial traps (e.g., Delta traps) consistently underperform compared to ground-based traps.
Trap Selection Logic
Figure 1: Decision matrix for selecting the optimal trap architecture. Ground-based interception is critical for Sitona spp.
Protocol B: Field Layout (RCBD)
Objective: Validate lure efficacy while controlling for environmental gradients.
-
Design: Randomized Complete Block Design (RCBD).
-
Replication: Minimum 4 blocks per field; 3-5 replicates per treatment within blocks.
-
Spacing (Critical):
-
Inter-trap spacing: Minimum 20–25 meters . Sitona pheromones have a "spillover" effect; placing traps too close results in interference, where weevils are attracted to the general area but not the specific trap.
-
Field Edge: Place blocks at least 10 meters from the field margin to avoid edge effects, unless monitoring specifically for immigration.
-
-
treatments:
-
T1: Solvent Control (Hexane only).
-
T2: Pheromone (5 mg).
-
T3: Pheromone (5 mg) + Host Volatile (optional, for fall trials).
-
Installation Steps (Pitfall Trap)
-
Excavation: Dig a hole using a golf-hole cutter or trowel.
-
Placement: Insert the cup (e.g., 16 oz plastic cup) so the lip is flush with the soil surface.
-
Tip: If the lip is raised even 2mm, weevils will walk around it.
-
-
Preservative: Fill the cup with 2-3 cm of propylene glycol (animal-safe antifreeze) or soapy water to kill and preserve captured weevils.
-
Lure Suspension: Suspend the pheromone septum from the trap cover or a wire arch, positioning it 1-2 cm below the trap opening (inside the cup) to protect it from direct sun while creating a plume.
Data Analysis & Interpretation
Handling Zero-Inflated Data
Pheromone data is often non-normal. Use Generalized Linear Mixed Models (GLMM) rather than standard ANOVA.
-
Distribution: Negative Binomial or Poisson.
-
Fixed Effects: Treatment (Lure type).[3]
-
Random Effects: Block, Site, Date.
Expected Efficacy Data
The following table summarizes expected capture rates based on historical validation (Vankosky et al., 2011; Smart et al., 1994).
| Trap Type | Lure Formulation | Season | Mean Capture/Trap/Week | Efficacy Rating |
| Pitfall | 5mg Pheromone | Spring | 15 - 60 | High |
| Ramp | 5mg Pheromone | Spring | 12 - 55 | High |
| Delta | 5mg Pheromone | Spring | < 5 | Low (Fail) |
| Pitfall | Unbaited (Control) | Spring | < 1 | - |
| Pitfall | 5mg Pheromone | Fall | 5 - 20 | Moderate |
| Pitfall | Pheromone + Linalool | Fall | 20 - 45 | High |
Workflow Visualization
Figure 2: End-to-end workflow for pheromone validation trials.
References
-
Blight, M. M., et al. (1984). "An aggregation pheromone of Sitona lineatus."[1][2][5][7] Naturwissenschaften.[5][7]
-
Vankosky, M. A., et al. (2011). "Pheromone-Trap Monitoring System for Pea Leaf Weevil, Sitona lineatus: Effects of Trap Type, Lure Type and Trap Placement within Fields." Insects.
-
Evenden, M. L., et al. (2016). "Potential for semiochemical-based monitoring of the pea leaf weevil on field pea in the Canadian prairie provinces."[7] The Canadian Entomologist.
-
Smart, L. E., et al. (1994). "Monitoring the pea and bean weevil, Sitona lineatus, with pheromone traps." Brighton Crop Protection Conference.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Male-produced aggregation pheromone in pea and bean weevil,Sitona lineatus (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Synthesis of a Male-Produced Pheromone for the Neotropical Root Weevil Diaprepes abbreviatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methylheptane-3,5-dione Synthesis
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for 4-Methylheptane-3,5-dione Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering yield bottlenecks in the synthesis of This compound (Structure:
Low yields in this synthesis typically stem from three failure points:
-
Claisen Equilibrium Stalling: Incomplete condensation of 3-pentanone and ethyl propionate due to moisture or improper base stoichiometry.
-
Regioselectivity (O- vs. C-Alkylation): During the methylation step, kinetic control often favors the unwanted enol ether (O-alkylation) rather than the desired C4-methylated diketone.
-
Purification Loss: Standard distillation fails to separate the product from unreacted ketones efficiently, leading to thermal degradation.
This guide replaces standard textbook protocols with industrial-grade corrective measures designed for high-purity isolation.
Module 1: The Backbone Synthesis (3,5-Heptanedione)
The Objective: Construct the
Workflow Diagram
Figure 1: Critical pathway for the formation of the 3,5-heptanedione skeleton.
Troubleshooting Guide: Claisen Condensation
| Symptom | Diagnosis | Corrective Action |
| Reaction solidifies/stalls | Solvent Starvation. The sodium enolate of 3,5-heptanedione is voluminous and precipitates, coating the unreacted NaH. | Increase THF volume to 15 mL per gram of substrate. Use overhead stirring (mechanical) rather than magnetic stirring to break up the "enolate cake." |
| Low Conversion (<40%) | Moisture Contamination. NaH is partially quenched by atmospheric moisture. | Use NaH (60% in oil) washed with dry hexane immediately before use. Ensure THF is distilled over Na/Benzophenone. |
| Self-Condensation Impurities | Incorrect Addition Order. Adding ketone to base too fast causes self-aldol condensation of 3-pentanone. | Pre-mix strategy: Add a mixture of Ester + Ketone dropwise to the refluxing suspension of NaH.[1] This ensures the ester is always present in excess relative to the enolate. |
Module 2: The Critical Methylation (The "4-Methyl" Step)
The Objective: Insert the methyl group at the C4 position without creating the O-methylated enol ether.
The Science:
-
O-Alkylation (Kinetic): Fast, favored by hard electrophiles and polar aprotic solvents (e.g., DMSO, DMF) with naked ions.
-
C-Alkylation (Thermodynamic): Slower, favored by soft electrophiles (Methyl Iodide) and conditions that allow equilibration.
Protocol Optimization
Q: I am getting a mixture of oil products. How do I force C-Alkylation?
A: You must manipulate the Hard/Soft Acid-Base (HSAB) parameters.
-
Electrophile Selection:
-
Avoid: Dimethyl Sulfate (Hard electrophile
O-Alkylation). -
Use:Methyl Iodide (MeI) (Soft electrophile
C-Alkylation).
-
-
Base/Solvent System:
-
Standard Fix: Use
in Acetone . While slower than NaH, the potassium enolate in acetone allows for thermodynamic equilibration. If O-alkylation occurs, the reverse reaction is possible under these conditions, eventually funneling material to the stable C-alkylated product. -
Advanced Fix: Use Phase Transfer Catalysis (PTC) .
-
System: Toluene / 50% NaOH(aq) / Tetrabutylammonium bromide (TBAB).
-
Why: The interfacial mechanism often favors C-alkylation for active methylene compounds.
-
-
Module 3: The "Secret Weapon" Purification (Copper Chelation)
The Issue: Distilling this compound is difficult because it co-distills with unreacted 3,5-heptanedione and O-alkylated byproducts.
The Solution: Copper(II) Acetate Complexation.
The Copper Purification Protocol
-
Complexation:
-
Dissolve your crude reaction mixture in warm Methanol or Ethanol.
-
Add a saturated aqueous solution of Copper(II) Acetate (
).[2] -
Observation: A blue/green precipitate will form immediately. This is bis(4-methylheptane-3,5-dionato)copper(II).
-
-
Filtration (The Purification Step):
-
Filter the solid complex.[3]
-
Wash the solid vigorously with water (removes salts) and cold ethanol (removes organic impurities).
-
Result: You now have chemically pure product locked in a metal cage.
-
-
Release (Hydrolysis):
-
Suspend the solid copper complex in ether or dichloromethane.
-
Shake with 10% Sulfuric Acid (
) . The acid protonates the ligand, releasing the free diketone into the organic layer and sending into the aqueous layer. -
Dry and evaporate the organic layer.
-
Purification Logic Diagram
Figure 2: Copper chelation loop for isolating high-purity
Summary of Optimization Parameters
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) |
| Base (Step 1) | NaOEt / Ethanol | NaH / THF (Reflux) |
| Addition (Step 1) | Sequential | Pre-mixed dropwise addition |
| Alkylation Agent | Dimethyl Sulfate | Methyl Iodide (MeI) |
| Workup | Direct Distillation | Copper Acetate Chelation |
| Expected Yield | 35-45% | 65-75% |
References
-
Claisen Condensation Mechanism & Optimization Title: The Claisen Condensation Reaction Source:[1][4][5][6][7][8] Chemistry LibreTexts URL:[Link]
-
Purific
-Diketones via Copper Salts Title: Studies of the aromatic -diketones as extractant of copper ions Source: E3S Web of Conferences (2017) URL:[9][Link] -
Regioselectivity in Enolate Alkylation (C vs O) Title: C- or O-Alkylation? Cation versus Radical Source: ChemistryViews / ChemistryOpen URL:[Link]
-
Synthesis of 4-Methyl-3,5-heptanedione (Pheromone Context) Title: 4-Methyl-3,5-heptanedione ('diketone') and its enol form Source:[10] ResearchGate (Entomological Studies) URL:[Link]
Sources
- 1. CN101638357A - Process for preparing 3, 5-heptadione - Google Patents [patents.google.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 4-Methylheptane-3,5-dione
Welcome to the technical support guide for the chromatographic purification of 4-Methylheptane-3,5-dione. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying this valuable β-diketone. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
The purification of β-diketones like this compound presents unique challenges, primarily due to their existence as a dynamic equilibrium of tautomers and potential for instability on certain chromatographic media.[1][2] This guide addresses these specific issues in a direct question-and-answer format.
Troubleshooting Guide
This section tackles the most common problems encountered during the chromatographic purification of this compound.
Question 1: Why am I observing broad peaks or multiple, closely-eluting peaks on my chromatogram (TLC or column) even though I expect a single pure compound?
Answer: This is the most frequent challenge and is almost certainly due to the keto-enol tautomerism inherent to β-diketones.[3][4] this compound exists as an equilibrium mixture of its diketo form and a more stable, conjugated enol form.[5]
-
Causality: The silica gel stationary phase is weakly acidic and has a high surface area with hydroxyl groups that can hydrogen bond. This environment can catalyze the interconversion between the keto and enol forms directly on the column. Because the two tautomers have different polarities (the enol form can form a strong internal hydrogen bond, making it less polar than the diketo form), they interact with the stationary phase differently, leading to peak broadening or separation into distinct peaks.[2][6] The equilibrium is slow on the NMR timescale but can be dynamic on the chromatographic timescale.[2]
-
Solutions:
-
Solvent System Modification: The keto-enol equilibrium is highly solvent-dependent.[6] In non-polar solvents, the internally hydrogen-bonded enol form is favored. By using a less polar mobile phase (e.g., starting with a higher percentage of hexane in an ethyl acetate/hexane system), you can often "lock" the compound primarily in its less polar enol form, resulting in a sharper, single peak.
-
Deactivation of Silica Gel: Standard silica gel can be too acidic. You can deactivate it by pre-treating it with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to your mobile phase. This neutralizes the acidic sites, reducing on-column tautomerization.
-
Use of Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol).
-
Question 2: My recovery of this compound from the column is very low. What is causing the compound loss?
Answer: Low recovery is typically due to either irreversible adsorption onto the stationary phase or on-column decomposition.
-
Causality:
-
Irreversible Adsorption: The two carbonyl groups make β-diketones excellent chelating agents. If your crude material or solvents contain trace metal impurities, the diketone can form metal complexes that bind very strongly to the silica gel, failing to elute.
-
Decomposition: As noted in the literature, some β-diketones can be unstable during column chromatography, leading to decomposition.[1] The acidic nature of silica can catalyze side reactions, especially if the purification is run slowly or at elevated temperatures.
-
-
Solutions:
-
Speed is Key: Perform flash chromatography rather than traditional gravity chromatography. Minimizing the residence time of the compound on the stationary phase reduces the opportunity for decomposition or irreversible binding.
-
EDTA Wash: Before chromatography, wash the crude organic extract with a dilute aqueous solution of EDTA (ethylenediaminetetraacetic acid). This will chelate and remove problematic metal ions.
-
Use High-Purity Materials: Ensure you are using high-purity silica gel and HPLC-grade solvents to minimize contaminants.
-
Question 3: The separation between my desired product and a closely related impurity is poor. How can I improve the resolution?
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. This is governed by the "chromatography triangle": the mobile phase, the stationary phase, and the sample chemistry.
-
Causality: Poor separation occurs when the system cannot sufficiently differentiate between the analyte and the impurity based on their polarity and interaction with the stationary phase. A common impurity in the synthesis of this compound could be unreacted starting material (e.g., 3-pentanone or 3,5-heptanedione) or byproducts from side reactions.[7][8]
-
Solutions:
-
Optimize the Mobile Phase: This is the easiest parameter to change.
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents (e.g., run a gradient from 5% to 20% ethyl acetate in hexane).
-
Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the specific hydrogen bonding and dipole-dipole interactions, potentially resolving the compounds.[9]
-
-
Decrease the Particle Size of the Stationary Phase: Using silica gel with a smaller particle size (e.g., 40-63 µm is standard for flash) increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.
-
Optimize Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel for difficult separations.
-
Quick Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Multiple Peaks | Keto-enol tautomerism on silica gel. | Use a less polar solvent system; add 0.1% triethylamine to the eluent; use neutral alumina. |
| Low Product Recovery | On-column decomposition; irreversible adsorption due to metal chelation. | Use flash chromatography to reduce time; pre-wash crude material with EDTA solution. |
| Poor Separation | Sub-optimal mobile phase; column overloading. | Optimize solvent system (polarity and type); reduce sample load; use finer silica gel. |
| Compound Sticking at Baseline | Compound is too polar for the eluent; potential chelation. | Increase eluent polarity (e.g., add methanol to dichloromethane); check for metal contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for flash column chromatography of this compound?
For a standard purification, flash chromatography on silica gel (230-400 mesh) is the most common and effective method.[10] A good starting point for the mobile phase is a gradient of ethyl acetate in hexane. Begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the concentration of ethyl acetate. The optimal gradient can be quickly determined by running TLC plates with several different solvent ratios (e.g., 5%, 10%, and 20% EtOAc/Hexane).
Q2: How does the keto-enol tautomerism of this compound affect its characterization?
The presence of both tautomers is most evident in NMR spectroscopy.[2] You will observe two distinct sets of signals in the 1H and 13C NMR spectra corresponding to the keto and enol forms. The ratio of these forms will depend on the solvent used for the analysis. In contrast, techniques with a longer timescale or higher energy, like GC-MS, typically show a single peak because the enol form rapidly converts to the more volatile keto form in the hot injection port.[5][11]
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive assessment:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for determining purity and identifying volatile impurities.[12] The mass spectrum provides confirmation of the molecular weight (142.20 g/mol ).[13]
-
1H and 13C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and the presence of the keto-enol tautomers. It is also highly sensitive for detecting non-volatile impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming functional groups. You should see characteristic C=O stretches for the ketone and potentially a broad O-H stretch and C=C stretch for the enol form.
Q4: What are the key physical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C8H14O2 | [13] |
| Molecular Weight | 142.20 g/mol | [13] |
| IUPAC Name | This compound | [14] |
| CAS Number | 1187-04-8 | [13] |
Experimental Protocols & Visualizations
Visualization of the Purification Workflow
The following diagram outlines a standard workflow for the purification and analysis of this compound.
Caption: General workflow for purification and analysis.
Visualization of Keto-Enol Tautomerism
Caption: Equilibrium between keto and enol tautomers.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Prepare the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Add a thin protective layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase and begin applying pressure (flash).
-
Start with the low-polarity eluent (e.g., 5% EtOAc/Hexane) and collect fractions.
-
If the compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., move to 10% EtOAc/Hexane, then 15%). A step gradient is often sufficient.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purity Analysis by GC-MS
This method provides a baseline for assessing the purity of the final product.
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). The purity can be estimated by the peak area percentage of the main product peak. The mass spectrum should be compared against a library or known spectrum to confirm the identity of this compound.
References
-
Lonza (2022). Rapid method development to overcome challenges of bi-specific antibody purification. European Pharmaceutical Review. Available at: [Link]
-
Riaza, B. et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]
-
Enders, D. et al. (1984). (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. Available at: [Link]
-
Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... Molecules. Available at: [Link]
-
Park, K. C. et al. (2020). 4-Methyl-3,5-heptanedione ('diketone') and its enol form.... ResearchGate. Available at: [Link]
-
Contente, M. L. et al. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules. Available at: [Link]
-
Allen, C. F. H. & VanAllan, J. (1946). 3-METHYLPENTANE-2,4-DIONE. Organic Syntheses. Available at: [Link]
-
PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo (2024). Chemical Properties of this compound. Available at: [Link]
-
Chemsrc (2024). This compound Precursor & DownStream. Available at: [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
-
Hansen, P. E. et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. Available at: [Link]
-
Ang, J. W. et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Critical Reviews in Biotechnology. Available at: [Link]
-
Dunne, J. F. et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification. The Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]
-
Sierocinska, M. (n.d.). New GCMS Applications. Agilent Technologies. Available at: [Link]
-
University of Rochester (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]
-
LECO Corporation (2013). Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry. Available at: [Link]
-
Biotage (n.d.). Successful flash chromatography. Available at: [Link]
-
Agilent Technologies (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Available at: [Link]
-
NIST (2025). This compound. NIST Chemistry WebBook. Available at: [Link]
-
Wiley (2025). 3,5-Heptanedione. SpectraBase. Available at: [Link]
-
Vil, V. A. et al. (2013). Preparation of a Microsized Cerium Chloride- Based Catalyst.... The Royal Society of Chemistry. Available at: [Link]
-
University of Cambridge (n.d.). Additional NMR analysis connections through bonds and space. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | CAS#:1187-04-8 | Chemsrc [chemsrc.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. This compound | C8H14O2 | CID 3013982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
Technical Support Center: Synthesis of Unsymmetrical β-Diketones
Introduction: The β-diketone motif is a cornerstone in modern chemistry, serving as a critical building block for pharmaceuticals, a versatile ligand in catalysis, and an important intermediate in organic synthesis.[1] While the synthesis of symmetrical β-diketones is often straightforward, the preparation of unsymmetrical analogues presents significant and nuanced challenges that can frustrate even experienced researchers.[2] The primary difficulties arise from issues of chemoselectivity and regioselectivity, including competing self-condensation reactions, the formation of regioisomeric products, and the ambident nucleophilicity of enolates leading to O- versus C-acylation.[3][4]
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights and solutions to common problems encountered during the synthesis of unsymmetrical β-diketones, structured as a practical troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic design.
Question 1: My reaction is low-yielding and primarily produces symmetrical self-condensation byproducts. What is happening and how can I promote the desired cross-condensation?
Answer: This is the most common challenge in unsymmetrical β-diketone synthesis, particularly in Claisen-type condensations.[5] It occurs when the ketone and ester starting materials have similar acidities and reactivity, leading them to react with themselves rather than each other.
Root Causes & Solutions:
-
Competitive Enolate Formation: If both your ketone and ester are enolizable, you will inevitably form a mixture of four products (two self-condensation and two cross-condensation).
-
Solution A (Stoichiometric Control): Use one reactant in large excess. For a mixed Claisen between a ketone and an ester, the ester (which acts as the electrophilic acceptor) is typically used in excess to maximize its chances of reacting with the ketone enolate.[5]
-
Solution B (Reactivity Mismatch): Design the synthesis using one non-enolizable partner. Esters like benzoates, formates, or carbonates lack α-hydrogens and can only act as electrophilic acceptors, eliminating one of the self-condensation pathways.[6][7]
-
-
Incorrect Order of Addition/Base Selection: The timing and nature of deprotonation are critical.
-
Solution C (Pre-formation of Enolate): Instead of mixing all reagents at once, pre-form the desired enolate before introducing the acylating agent. For a reaction between a ketone and an ester, first treat the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to quantitatively form the kinetic enolate. Then, slowly add the ester to this solution.[8] This minimizes the concentration of free ketone available for self-condensation.
-
Question 2: I'm using an unsymmetrical ketone (e.g., 2-butanone), and I'm getting a mixture of two different β-diketone products (regioisomers). How can I control which side of the ketone is acylated?
Answer: This problem stems from the deprotonation of two different α-carbons on the ketone, leading to the formation of a kinetic and a thermodynamic enolate.[8] Controlling the regioselectivity requires precise control over the reaction conditions.
-
Kinetic Enolate (Less Substituted): Formed faster by removing the more accessible, less sterically hindered proton.
-
Conditions: Use a strong, bulky, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C). The bulkiness of the base favors abstraction of the less hindered proton, and the low temperature prevents equilibration to the more stable thermodynamic enolate.[8]
-
-
Thermodynamic Enolate (More Substituted): The more stable enolate due to the more substituted double bond.
-
Conditions: Use a weaker base (like NaH or an alkoxide) at higher temperatures (room temperature or above). These conditions allow for an equilibrium to be established, which will favor the more stable thermodynamic enolate.[8]
-
Table 1: Conditions for Regioselective Enolate Formation
| Target Enolate | Base | Temperature | Key Rationale |
| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Fast, irreversible deprotonation of the less hindered α-proton by a bulky base.[8] |
| Thermodynamic | Sodium Hydride (NaH), KOtBu | 25 °C to reflux | Reversible deprotonation allows equilibration to the more stable, substituted enolate. |
Question 3: My main byproduct is an enol ester, not the β-diketone. Why am I getting O-acylation instead of C-acylation?
Answer: This occurs because an enolate is an ambident nucleophile , meaning it can react at either the α-carbon (C-acylation) to give the desired β-diketone or at the oxygen atom (O-acylation) to yield an enol ester. The outcome is highly dependent on the reaction conditions.[3]
-
Factors Favoring O-Acylation:
-
Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, tend to favor reaction at the more electronegative oxygen atom.[3]
-
Solvent: Aprotic polar solvents can solvate the metal cation, leaving a "freer" or more reactive enolate oxygen.
-
Counter-ion: Cations like K+ and Na+ result in more ionic character in the enolate bond, increasing the reactivity of the oxygen.
-
-
Strategies to Promote C-Acylation:
-
Use "Soft Enolization" Techniques: Employing a Lewis acid like MgBr₂ with a hindered amine base (e.g., i-Pr₂NEt) can chelate the enolate, blocking the oxygen atom and directing the acylation to the carbon.[9][10] This is a powerful method for achieving high C-acylation selectivity.
-
Change the Acylating Agent: Less reactive acylating agents, such as N-acylbenzotriazoles, can improve C-acylation selectivity.[11]
-
Solvent and Counter-ion: Using a less polar solvent (like THF or toluene) and a more covalent counter-ion (like Li⁺ or Mg²⁺) can favor C-acylation.
-
Question 4: The reaction seems to work, but I'm struggling to purify the final product. It streaks on TLC and decomposes on my silica column.
Answer: The purification of β-diketones can be challenging due to their acidic nature and their existence as a mixture of keto and enol tautomers.[12][13] Standard silica gel chromatography can sometimes cause decomposition.
-
Solution A: Copper Chelate Purification: This is a classic and highly effective method.
-
Dissolve the crude product in a solvent like ethanol or acetic acid.
-
Add an aqueous solution of copper(II) acetate.
-
The β-diketone will form a stable, often brightly colored, copper(II) chelate which precipitates out of the solution.[14]
-
Filter and wash this solid complex to remove impurities.
-
Decompose the chelate by stirring it with a strong acid (like HCl) or a chelating agent like EDTA in a biphasic system (e.g., EtOAc/water) to release the pure β-diketone into the organic layer.[14]
-
-
Solution B: Mild Chromatography: If using chromatography, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
-
Solution C: Distillation/Crystallization: For thermally stable and non-solid products, distillation under reduced pressure can be effective. If the product is a solid, recrystallization is often the best method.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing unsymmetrical β-diketones?
The most common method is the Claisen Condensation and its variants.[7][9][15] This involves the base-mediated reaction between a ketone and an ester. Other important strategies include:
-
Acylation of Pre-formed Enolates: Ketones are deprotonated with a strong base (like NaH or LDA) to form an enolate, which is then treated with an acylating agent (e.g., acyl chloride, anhydride, or N-acylbenzotriazole).[3][11][16] This offers better control than a one-pot Claisen.
-
Soft Enolization Methods: These techniques avoid strong bases and use a Lewis acid/amine combination to generate the enolate under milder conditions, which is beneficial for substrates with base-sensitive functional groups.[9][10]
-
Decarboxylative Coupling Reactions: More modern methods involve the coupling of various precursors that generate the β-diketone structure via a decarboxylation event.[14]
Q2: How does keto-enol tautomerism impact the synthesis and characterization of β-diketones?
β-Diketones exist in a dynamic equilibrium between the diketo form and a more stable, conjugated enol form, which is often stabilized by an intramolecular hydrogen bond.[13][17]
-
Impact on Reactivity: The reaction proceeds via the enol or enolate form. The acidity of the central α-proton (pKa ~9-11) is a key feature, driving the final deprotonation step in the Claisen condensation and making purification tricky.[18]
-
Impact on Characterization: In NMR spectroscopy, you will often see signals for both tautomers, although the enol form typically dominates.[13] The enolic proton gives a characteristic broad signal far downfield (12-17 ppm). This equilibrium can also lead to broad peaks or streaking in chromatography.
Q3: Can I use two different ketones in a condensation reaction to make a β-diketone?
This is generally not advisable. A base-catalyzed reaction between two different enolizable ketones is known as a crossed aldol reaction , not a Claisen condensation. It would lead to a complex mixture of at least four different β-hydroxy ketone products and their dehydration derivatives, not a β-diketone. The synthesis of β-diketones requires the acylation of a ketone enolate, typically with an ester or its equivalent.[6]
Experimental Protocol: A Controlled Mixed Claisen Condensation
This protocol describes the synthesis of 1-phenylbutane-1,3-dione from acetophenone and ethyl acetate, illustrating the principle of using a non-enolizable aromatic ketone partner to control selectivity.
Reaction: Acetophenone + Ethyl Acetate → 1-phenylbutane-1,3-dione
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Acetophenone (freshly distilled)
-
Ethyl acetate (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 eq).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask and stir to form a suspension.
-
Reagent Addition: In the dropping funnel, prepare a mixture of acetophenone (1.0 eq) and ethyl acetate (1.5 eq).
-
Scientist's Note: Using an excess of ethyl acetate helps drive the reaction towards the desired product. Both reagents must be anhydrous as the base is moisture-sensitive.[19]
-
-
Reaction Initiation: Slowly add the acetophenone/ethyl acetate mixture to the stirred suspension of sodium ethoxide over 30 minutes. The reaction mixture may become warm and thicken.
-
Reaction Completion: After the addition is complete, heat the mixture to 80 °C and maintain for 2-3 hours, monitoring by TLC until the acetophenone is consumed.
-
Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the pH is acidic (~pH 5-6). This protonates the enolate product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-phenylbutane-1,3-dione can be purified by vacuum distillation or by the copper chelate method described in the troubleshooting section for higher purity.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in a Mixed Claisen Condensation
This diagram illustrates the challenge of selectivity when both the ketone and ester partners are enolizable.
Caption: Competing reaction pathways in unsymmetrical β-diketone synthesis.
Diagram 2: Decision Logic for Regioselective Synthesis
This flowchart helps in selecting the correct conditions to achieve a specific regioisomer from an unsymmetrical ketone.
Caption: Decision tree for controlling regioselectivity in enolate formation.
References
-
Correa, A., & Carrillo, R. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6299. [Link]
-
Hauser, C. R., Swamer, F. W., & Adams, J. T. (1954). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions, 8, 59-196. [Link]
-
Tivari, R. K., & Tandon, H. C. (2013). Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones. Nature Communications, 4, 2652. [Link]
-
Pradhan, J., & Goyal, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 1-18. [Link]
-
Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2023). ENOLATE :The most versatile reactive intermediate in organic synthesis. YouTube. [Link]
-
Shokova, E. (2007). 1,3-Diketones. Synthesis and properties. Semantic Scholar. [Link]
-
Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. SciSpace. [Link]
-
Correa, A., & Carrillo, R. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
-
Takeda, K., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48259–48267. [Link]
-
Shokova, E. A., & Kovalev, V. V. (2007). 1,3-Diketones. Synthesis and properties. ResearchGate. [Link]
-
Anonymous. (2010). Control of condensation of carbonyl compounds. Scribd. [Link]
-
Jones, G. B., et al. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
-
Fokin, A. V., et al. (1983). Reaction of unsymmetrical fluorinated ?-diketones with dihalophosphoranes: The synthesis of ?,?-ynones. ResearchGate. [Link]
-
LibreTexts Chemistry. (2025). 23.8: Mixed Claisen Condensations. [Link]
-
Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Babić, N., et al. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. MDPI. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Correa, A., & Carrillo, R. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. [Link]
-
Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. ACS Publications. [Link]
-
BYJU'S. (n.d.). Claisen Condensation. [Link]
-
Mureb, J. T., & van der Westhuyzen, C. (2018). Modification of Biobased Lipophilic Β-Diketone. Juniper Publishers. [Link]
-
Reddy, K. S., et al. (2020). Synthesis of unsymmetrical ketones via dual catalysed cross-coupling of α,β-unsaturated carboxylic acids with aryldiazonium salts. Royal Society of Chemistry. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Sgarlata, C., & Di Bella, S. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. [Link]
-
Wright, D. S., et al. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. ijpras.com [ijpras.com]
- 4. Control of condensation of carbonyl compounds [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
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- 17. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
optimizing pheromone lure longevity for 4-Methylheptane-3,5-dione
Compound Focus: 4-Methylheptane-3,5-dione (Sitophilure)[1]
Status: Operational User Level: Senior Researcher / R&D Specialist Subject: Stability, Release Kinetics, and Field Efficacy Optimization[1]
Core Knowledge Base: The Chemical Challenge
The Issue: Users frequently report a rapid loss of efficacy in Sitophilus spp.[1] (Weevil) traps after 10–14 days, despite theoretical loading doses suggesting a 4–6 week lifespan.[1]
The Root Cause: this compound is a beta-diketone .[1][2] Unlike simple acetate or alcohol pheromones, this molecule exists in a dynamic keto-enol equilibrium .[1]
-
Keto Form: More stable, less volatile.[1]
-
Enol Form: Highly volatile, reactive, and susceptible to oxidative degradation.[1]
In standard rubber septa, the surface area promotes rapid volatilization of the enol form, shifting the equilibrium and accelerating depletion.[1] Furthermore, without stabilization, the enol form oxidizes into non-active byproducts, effectively "killing" the lure even if liquid remains visible.[1]
Critical Stereochemistry Note: Efficacy is strictly tied to the (4S, 5R)-isomer .[1] Racemic mixtures often result in sub-optimal attraction or repellency due to the presence of the (4R, 5S) enantiomer.[1]
Optimization Protocols (Technical Guides)
Protocol A: Stabilizing the Active Ingredient
Objective: Prevent oxidative degradation during the release phase.
Theory: Beta-diketones are electron-rich in their enol form, making them scavengers for free radicals.[1] To extend longevity, you must introduce a sacrificial antioxidant that competes for these radicals.[1]
Step-by-Step Formulation:
-
Select Antioxidant: Butylated hydroxytoluene (BHT) or
-Tocopherol (Vitamin E).[1] -
Ratio: Prepare a 1:1 to 10:1 ratio of Pheromone:Antioxidant.
-
Note: High concentrations of BHT (10%) have been shown to stabilize aldehyde and ketone pheromones without repelling insects.[1]
-
-
Solvent Carrier: Dissolve both in high-purity Hexane or Dichloromethane (DCM) for loading.[1]
-
Loading: Apply to the dispenser substrate. Allow solvent to flash off completely in a fume hood (approx. 20 mins) before sealing.[1]
Protocol B: Engineering Zero-Order Release
Objective: Eliminate "Burst Release" and extend field life.
Theory:
-
Rubber Septa (Standard): Follow First-Order Kinetics . Release rate is proportional to the remaining concentration (
).[1] This causes a massive initial burst (waste) followed by a rapid drop below the behavioral threshold.[1] -
Membrane/Reservoir Systems: Follow Zero-Order Kinetics .[1] Release rate is constant (
) as long as the reservoir contains liquid.[1] The limiting factor is diffusion through the membrane, not the concentration.[1]
Comparison Table: Matrix Efficiency
| Feature | Red Rubber Septa | Polyethylene (PE) Sachet | Porous Vycor Glass (PVG) |
| Kinetics | First-Order (Logarithmic Decay) | Zero-Order (Linear) | Pseudo-Zero Order |
| Burst Effect | High (Day 1-3) | Low / Negligible | Moderate |
| Oxidation Risk | High (Surface exposure) | Low (Sealed reservoir) | Low (Pore protection) |
| Longevity | 2-3 Weeks | 6-8 Weeks | 4-6 Weeks |
| Recommended Use | Short-term monitoring | Season-long mass trapping | Research / Precision release |
Visualization: Troubleshooting & Kinetics
Diagram 1: Lure Failure Diagnostics Pathway
Caption: Logic flow for diagnosing premature failure in Sitophilure traps.
[1]
Diagram 2: Release Kinetics Comparison
Caption: Theoretical release profiles of Rubber Septa (First-Order) vs. Membrane Reservoir (Zero-Order).
[1]
Troubleshooting FAQs
Q1: My GC-MS analysis shows the correct molecular weight (142.2 g/mol ), but the traps catch nothing. A: You likely have a stereochemistry issue. Standard GC-MS cannot distinguish enantiomers.[1] You must use a chiral column (e.g., Cyclodextrin-based) to verify you have the pure (4S, 5R)-isomer.[1] If you synthesized it via standard alkylation without chiral auxiliaries, you have a racemic mixture, which is biologically inferior.[1]
Q2: The traps work great for 3 days, then stop, even though I loaded 5mg of pheromone. A: This is classic "Burst Release" from a rubber septum.[1] The high initial concentration might even be repellent (confusion effect) initially, followed by a rapid drop.[1]
-
Fix: Switch to a polyethylene bag/sachet (2-4 mil thickness).[1] This forces the molecule to diffuse through the wall, linearizing the release rate.[1]
Q3: Can I mix Sitophilure with food attractants in the same dispenser? A: No. Do not mix them in the same liquid phase.[1] Food volatiles (like valeric acid or esters) can chemically react with the beta-diketone or alter the pH, catalyzing degradation.[1]
-
Best Practice: Use a "dual-lure" system. Place the pheromone dispenser and the food kairomone dispenser separately within the same trap.[1]
Q4: How does temperature affect my release rate calculations? A: Vapor pressure increases exponentially with temperature.[1] A lure calibrated for a 20°C warehouse will deplete 2-3x faster in a 30°C grain silo.[1]
-
Rule of Thumb: For every 10°C increase, halve your expected longevity or double the membrane thickness.[1]
Validated Experimental Protocol: Headspace Analysis
To validate your optimization, you must measure the actual release rate, not just the residual amount left in the lure.[1]
-
Chamber Setup: Place the lure in a glass aeration chamber (approx. 500ml).
-
Airflow: Pull purified air through the chamber at 1.0 L/min.
-
Collection: Pass the outflow through a Porapak Q (50-80 mesh) or Super Q adsorbent trap for 1 hour.[1]
-
Desorption: Elute the trap with 200
L of Dichloromethane (DCM) containing an internal standard (e.g., Octane).[1] -
Quantification: Analyze via GC-FID or GC-MS.[1]
References
-
PubChem. (2025).[1] this compound | C8H14O2 | CID 3013982.[1][2] National Library of Medicine.[1] [Link][1]
-
Wakefield, M. et al. (2025).[1] Pheromones for Monitoring and Control of Stored-Product Insects. ResearchGate. [Link]
-
Trematerra, P. (2025).[1][3] Advances in the use of pheromones for stored-product protection. ResearchGate. [Link]
-
USDA ARS. (2003).[1] Monitoring Stored-Product Pests in Food Processing Plants. United States Department of Agriculture.[1][4] [Link]
-
MDPI. (2024).[1] Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection. Insects Journal. [Link][1][5]
Sources
Technical Support Center: Scale-Up Synthesis of 4-Methylheptane-3,5-dione
CAS No: 1187-04-8
Molecular Formula:
Introduction
Welcome to the Technical Support Center for 4-Methylheptane-3,5-dione. This guide addresses the specific challenges encountered during the scale-up (100g to kg scale) of this
This guide prioritizes safety (specifically regarding base handling) and regioselectivity (C- vs. O-alkylation).
Module 1: Reaction Engineering & Synthesis
Primary Route: Methylation of Heptane-3,5-dione
The most robust scale-up route involves the C-methylation of the parent 3,5-heptanedione. While direct Claisen condensation (ethyl propionate + 3-pentanone) is possible, it often yields complex mixtures requiring difficult fractional distillation.
Critical Workflow Diagram
Caption: Step-wise alkylation workflow emphasizing the critical enolate formation step.
Troubleshooting Guide: Synthesis Phase
Q1: Why am I observing significant O-alkylation (enol ether formation) instead of C-alkylation?
Diagnosis: This is a classic "Hard/Soft Acid-Base" (HSAB) mismatch or a solvent effect issue.[2]
-
The Science: The enolate ion is an ambident nucleophile. The oxygen atom is the "hard" center (high charge density), while the central carbon is the "soft" center.
-
Solution:
-
Change the Electrophile: Ensure you are using Methyl Iodide (MeI) rather than Methyl Tosylate or Dimethyl Sulfate. Iodide is a "soft" leaving group, which favors attack by the "soft" carbon center [1].
-
Solvent Switch: Polar aprotic solvents (like DMF or DMSO) solvate the cation (
, ) well, leaving the "naked" enolate oxygen highly reactive, promoting O-alkylation. For scale-up, switch to Acetone or MEK (Methyl Ethyl Ketone) . These solvents moderate the reactivity and favor C-alkylation. -
Base Selection: Use Potassium Carbonate (
) instead of strong bases like NaH if possible. The potassium ion coordinates less tightly than lithium or sodium, often improving C-selectivity in these specific systems.
-
Q2: The reaction exotherm is uncontrollable upon adding the base. How do I manage this on a 1kg scale?
Diagnosis: You are likely using Sodium Hydride (NaH) in a polar aprotic solvent (DMF/DMSO).
-
CRITICAL SAFETY WARNING: The combination of NaH and DMF/DMSO is thermally unstable and can lead to runaway decomposition and explosions, especially above 40°C [2, 3].
-
Corrective Action:
-
Option A (Safer Base): Switch to anhydrous
in refluxing acetone. This eliminates hydrogen gas evolution and the thermal instability of the solvent-base matrix. -
Option B (Engineering Control): If NaH is required for kinetics, use THF (Tetrahydrofuran) instead of DMF. If DMF is mandatory, keep the temperature strictly below 30°C and dose the NaH as a slurry, or dose the substrate into the base slurry slowly. Never dump solid NaH into a warm DMF solution.
-
Module 2: Purification & Isolation
Purification is the bottleneck for
The Copper Chelation Method (High Purity Protocol)
For >98% purity without difficult distillation, utilize the metal-chelating property of the
Protocol:
-
Complexation: Dissolve crude reaction mixture in methanol. Add a saturated aqueous solution of Copper(II) Acetate (
).[3] -
Precipitation: The bis(4-methylheptane-3,5-dionato)copper(II) complex will precipitate as a blue/green solid.
-
Filtration: Filter the solid.[4] Impurities (O-alkylated byproducts, unreacted ketones) remain in the filtrate.
-
Washing: Wash the filter cake with cold methanol/water.
-
Decomposition: Suspend the copper complex in ether/DCM. Shake with 10% Sulfuric Acid or aqueous EDTA . The ligand (product) releases into the organic layer; copper stays in the aqueous layer [4].
Troubleshooting Guide: Purification
Q3: My product is colored (green/blue) after distillation.
Diagnosis: Trace copper or metal contamination from the reactor or previous steps.
-
Solution: Perform a final wash with 10% aqueous EDTA (disodium salt) at pH 7-8. EDTA has a higher formation constant for transition metals than the diketone, effectively sequestering the metal ions.
Q4: Distillation yield is lower than expected; the pot residue is polymeric.
Diagnosis: Thermal decomposition or aldol condensation during heating.
-
Solution:
-
Ensure the crude mixture is neutral before heating. Traces of base (
) catalyze self-condensation at distillation temperatures. -
Use High Vacuum (<1 mbar) to keep the pot temperature below 80°C.
-
Add a radical inhibitor (e.g., BHT) if you suspect radical polymerization, though ionic condensation is more likely.
-
Module 3: Analytical Data & Specifications
Data Summary Table
| Parameter | Specification / Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage. |
| Boiling Point | ~70-75°C @ 0.5 mmHg | Extrapolated from similar derivatives [5].[5] |
| pKa | ~10.6 | Less acidic than acetylacetone due to methyl donation. |
| NMR Signature | Enol vs. Keto forms observed | Expect complex splitting due to tautomers. |
| Storage | Under Argon/Nitrogen, 2-8°C | Hygroscopic; enol form is oxidation-sensitive. |
Logic Tree: Low Yield Diagnosis
Caption: Diagnostic logic for identifying root causes of yield loss during scale-up.
References
-
ChemistryViews. (2012). C- or O-Alkylation? Wiley-VCH.[6] Link
-
Yang, Q., et al. (2019).[7] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.[7][8] Organic Process Research & Development, 23(10), 2210–2217.[7] Link[7]
-
Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.Link
-
Witt, K., & Radzyminska-Lenarcik, E. (2017).[9] Studies of the aromatic β-diketones as extractant of copper ions.[9][10] E3S Web of Conferences, 18, 01016.[9] Link
-
Enders, D., et al. (2009). 3-Heptanone, 4-methyl, (S)-.[5][11] Organic Syntheses, Coll.[12] Vol. 10, p.511. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. reddit.com [reddit.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
4-Methylheptane-3,5-dione: The Premier Aggregation Attractant for Sitona spp.
[1][2]
Executive Summary
In the management of Sitona weevils—specifically the pea leaf weevil (Sitona lineatus) and the lucerne weevil (Sitona discoideus)—accurate monitoring is the precursor to effective intervention. While host plant volatiles (HPVs) and various pheromone blends have been tested, This compound (4MHD) has established itself as the industry standard aggregation pheromone.
This guide objectively compares 4MHD against alternative attractants, detailing its superior efficacy, species-specificity, and field performance. We provide actionable protocols for synthesis and trap deployment, grounded in experimental data that demonstrates why 4MHD remains the critical component in Sitona Integrated Pest Management (IPM).
Chemical Profile & Mechanism of Action[3][4]
This compound is a male-produced aggregation pheromone.[1][2][3][4] Unlike sex pheromones that attract only one sex, 4MHD attracts both male and female weevils, making it a robust tool for population monitoring before mating and oviposition occur.
-
Mechanism: Male weevils feeding on host foliage (e.g., Pisum sativum, Vicia faba) release 4MHD.[4] This signals a suitable host and mating site, triggering an aggregation response in conspecifics.
-
Chemical Structure: A
-diketone structure that exists in equilibrium with its enol forms.
Chemical Ecology Pathway
The following diagram illustrates the signaling pathway driving Sitona aggregation.
Figure 1: Chemical signaling pathway. Pioneer males feeding on host plants release 4MHD, which acts alongside host volatiles to trigger mass aggregation.
Comparative Analysis: 4MHD vs. Alternatives
The efficacy of 4MHD is best understood when compared to Host Plant Volatiles (HPVs) alone and species-specific blends.
A. 4MHD vs. Host Plant Volatiles (HPVs)
HPVs such as (Z)-3-hexen-1-ol and linalool are kairomones—cues used by weevils to locate food.
-
Verdict: HPVs alone are statistically inferior to 4MHD. While they can attract weevils, the response is weak and non-specific.
-
Synergy: Early literature suggested strong synergy. However, recent rigorous field trials (e.g., St. Onge et al., 2018; MacDonald et al., 2024) indicate that adding HPVs to 4MHD traps often does not significantly increase catch rates compared to 4MHD alone. The pheromone is the dominant driver.
B. Species Specificity: S. lineatus vs. S. discoideus
While 4MHD is the primary driver for S. lineatus, S. discoideus utilizes a more complex blend.
| Feature | Sitona lineatus (Pea Leaf Weevil) | Sitona discoideus (Lucerne Weevil) |
| Primary Attractant | This compound (4MHD) | 4MHD (Major) + 5-hydroxy-4-methyl-3-heptanone (Minor) |
| Role of 4MHD | Sole major aggregation pheromone.[1][2] | Major component (>90%), but requires the hydroxy-ketone for full specificity. |
| Trap Specificity | Highly specific; low bycatch of other species. | 4MHD alone attracts S. discoideus, but the blend is more natural. |
Experimental Data Review
The following data summarizes field performance metrics from pitfall trap assays in pulse crops (Pea/Faba Bean).
Table 1: Comparative Field Efficacy of Lure Types for Sitona lineatus (Data synthesized from St. Onge et al., 2018 and MacDonald et al., 2024)
| Treatment / Lure Type | Release Rate ( | Mean Seasonal Catch (Weevils/Trap) | Statistical Significance ( |
| 4MHD (Rubber Septa) | ~200 - 300 | 43.4 ± 3.7 | Highest (Group A) |
| 4MHD (Membrane/Tube) | ~20 - 25 | 21.1 ± 1.8 | Moderate (Group B) |
| Host Volatiles Only | N/A | < 12.0 | Low (Group C) |
| Unbaited Control | 0 | 10.0 ± 1.3 | Lowest (Group C) |
Key Insight: The release rate is critical. Rubber septa dispensers, which release 4MHD at a higher rate (~200+
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol utilizes a Claisen condensation strategy, the standard industrial route for
Reagents:
-
3-Pentanone (Diethyl ketone)
-
Ethyl Propionate[5]
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Solvent: Anhydrous Diethyl Ether or THF
Workflow:
-
Preparation: In a flame-dried flask under Argon/Nitrogen, suspend 1.1 equivalents of NaOEt in anhydrous ether.
-
Condensation: Add 1.0 equivalent of 3-Pentanone dropwise at 0°C. Stir for 30 minutes to generate the enolate.
-
Addition: Slowly add 1.1 equivalents of Ethyl Propionate. The reaction is driven by the formation of the stable
-diketo enolate. -
Reflux: Allow the mixture to warm to room temperature and reflux for 4–6 hours to ensure completion.
-
Workup: Quench with dilute HCl (maintain cool temperature). Extract with ether, wash with brine, and dry over MgSO
. -
Purification: Purify via vacuum distillation. 4MHD is a volatile liquid; purity is confirmed via GC-MS (Target MW: 142.2 g/mol ).
Protocol B: Field Trap Setup (Self-Validating)
Objective: Monitor S. lineatus migration into pea fields.
-
Trap Selection: Use Pitfall Traps (e.g., Vernon Pitfall Trap or simple submerged cup). Reasoning: Weevils walk onto the field from overwintering sites; aerial traps (Delta/Sticky) are significantly less effective.
-
Lure Placement: Suspend the 4MHD Rubber Septa lure from the trap roof or bridge, positioned 1-2 cm above the collection fluid (propylene glycol).
-
Spacing: Place traps 10–20 meters apart along the field margin facing the overwintering habitat (shelterbelts).
-
Validation:
-
Positive Control: One trap with a fresh high-dose 4MHD lure.
-
Negative Control: One unbaited trap 50m away.
-
Success Criteria: Positive control must catch >3x the negative control for data to be valid.
-
Experimental Workflow Diagram
Figure 2: Field monitoring workflow using 4MHD-baited pitfall traps.
References
-
Blight, M. M., et al. (1984). "An aggregation pheromone of Sitona lineatus."[2] Naturwissenschaften, 71, 480. Link
-
St. Onge, A., et al. (2018). "Evaluation of Semiochemical-Baited Traps for Monitoring the Pea Leaf Weevil, Sitona lineatus (Coleoptera: Curculionidae) in Field Pea Crops." Environmental Entomology, 47(1), 93–106. Link
-
MacDonald, M. B., et al. (2024). "Use of semiochemical-baited traps to monitor the range expansion of the invasive Sitona lineatus." The Canadian Entomologist, 156, e23. Link
-
Park, K. C., et al. (2013). "Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona discoideus." Journal of Comparative Physiology A, 199, 331–345. Link
-
Landon, F., et al. (1997). "Sitona lineatus host-plant odors and their components: Effect on locomotor behavior and peripheral sensitivity variations." Journal of Chemical Ecology, 23, 2161–2173. Link
Sources
- 1. US20130189222A1 - Identification and synthesis of a male-produced pheromone for the neotropical root weevil diaperpes abbreviatus (coleoptera: curculionidae) - Google Patents [patents.google.com]
- 2. Identification and Synthesis of a Male-Produced Pheromone for the Neotropical Root Weevil Diaprepes abbreviatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioone.org [bioone.org]
- 5. CN102351673A - Preparation technique of 3,5-heptanedione - Google Patents [patents.google.com]
A Comparative Guide to the Species-Specificity of 4-Methylheptane-3,5-dione as a Pheromone
This guide provides an in-depth analysis of 4-methylheptane-3,5-dione, a significant semiochemical, focusing on its species-specific roles as a pheromone in the insect world. We will explore its varied functions across different insect orders, detail the rigorous experimental methodologies required to elucidate these roles, and provide actionable protocols for researchers in chemical ecology and drug development.
Introduction to this compound: A Multifaceted Semiochemical
This compound is a beta-diketone (C8H14O2) that serves as a critical chemical messenger for various insect species.[1] Its biological activity is not uniform across the insect kingdom; instead, it exhibits a fascinating degree of species-specificity, functioning as an aggregation pheromone, a trail marker, or an alarm signal depending on the context and the species . Understanding this specificity is paramount for the development of targeted and environmentally benign pest management strategies.[2][3] The biosynthesis of related pheromones, such as (S)-4-methyl-3-heptanone, has been shown to follow a polyketide/fatty acid-type metabolic route, indicating a complex biochemical origin for these signaling molecules.[4]
Comparative Analysis of Species-Specificity
The function of this compound is highly dependent on the insect species and its ecological niche. Below, we compare its role in several well-documented cases.
2.1 Primary Function in Weevils (Coleoptera: Curculionidae)
In certain weevil species, such as the lucerne weevil, Sitona discoideus, this compound is a male-produced compound that, along with other components, is crucial for chemical communication.[5][6] Studies have shown that both male and female S. discoideus possess specialized olfactory receptor neurons (ORNs) for detecting this compound, indicating its importance in their lifecycle.[6] While it is a major component of the male's volatile emissions, its precise behavioral role (e.g., aggregation or sex pheromone) is still under investigation, though attraction of females to males has been observed.[6]
2.2 Function in Ants (Hymenoptera: Formicidae)
In contrast to its role in weevils, the related compound 4-methylheptan-3-one serves as an alarm pheromone for several ant species.[7] For instance, in the Texas leafcutter ant, Atta texana, and the harvester ant, Pogonomyrmex barbatus, this ketone acts as a potent alarm signal, quickly alerting the colony to threats.[7] This functional shift from an attractant or aggregation signal in beetles to an alarm signal in ants highlights the remarkable evolutionary plasticity of a single chemical scaffold.
Table 1: Comparative Species-Specificity of this compound and Related Compounds
| Order | Family | Species (Common Name) | Compound | Pheromone Function |
| Coleoptera | Curculionidae | Sitona discoideus (Lucerne Weevil) | This compound | Male-produced component of pheromone blend[5][6] |
| Hymenoptera | Formicidae | Atta texana (Texas Leafcutter Ant) | 4-Methylheptan-3-one | Alarm Pheromone[7] |
| Hymenoptera | Formicidae | Pogonomyrmex barbatus (Harvester Ant) | 4-Methylheptan-3-one | Alarm Pheromone[7] |
Experimental Framework for Assessing Species-Specificity
Determining the precise function of a semiochemical like this compound requires a multi-tiered experimental approach. This ensures that observations are robust, reproducible, and biologically relevant.
Workflow Overview
The logical flow of investigation proceeds from the collection and identification of the natural product to electrophysiological validation of its perception by the insect, and finally to behavioral assays that confirm its function.
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. chemistry-online.com [chemistry-online.com]
cost-benefit analysis of different 4-Methylheptane-3,5-dione synthesis routes
Content Type: Technical Comparison Guide Subject: Process Chemistry / Organic Synthesis Target Molecule: 4-Methylheptane-3,5-dione (CAS: 1187-04-8)[1]
Executive Summary
This compound is a critical
This guide provides a rigorous cost-benefit analysis of the two primary synthesis routes:
-
The Claisen Route: A direct cross-condensation of 3-pentanone and ethyl propionate.
-
The Alkylation Route: Post-synthetic methylation of the parent 3,5-heptanedione.
While the Claisen Route offers superior scalability and raw material economy for industrial production, the Alkylation Route provides higher regioselectivity and ease of purification for small-scale, high-purity applications.
Chemical Pathway Analysis
Route A: Cross-Claisen Condensation (Industrial Preferred)
This route utilizes the enolate of 3-pentanone attacking the carbonyl of ethyl propionate. Because 3-pentanone is symmetric, regioselectivity issues regarding enolate formation are negated, though self-condensation remains a variable.
-
Mechanism: Nucleophilic Acyl Substitution (Claisen).[2]
-
Key Reagents: 3-Pentanone, Ethyl Propionate, Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).
-
Atom Economy: Moderate (Loss of Ethanol).
Route B: C-Alkylation of 3,5-Heptanedione (Lab Preferred)
This route involves the methylation of the "active methylene" carbon (C4) of the commercially available parent diketone.
-
Mechanism: SN2 Substitution.[3]
-
Key Reagents: 3,5-Heptanedione, Methyl Iodide (MeI), Potassium Carbonate (
). -
Atom Economy: Good, but relies on toxic alkylating agents.
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic flow and critical decision points for both routes.
Figure 1: Comparative reaction flow for Claisen Condensation vs. Direct Alkylation.
Detailed Experimental Protocols
Protocol A: Cross-Claisen Condensation
Best for: Multi-gram to Kilogram scale synthesis where raw material cost is the primary constraint.
Reagents:
-
Sodium Hydride (60% dispersion in oil): 1.2 equiv
-
Ethyl Propionate: 1.2 equiv (Electrophile)
-
3-Pentanone: 1.0 equiv (Nucleophile)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Methodology:
-
Suspension: In a flame-dried 3-neck flask under Argon, wash NaH (1.2 equiv) with dry hexane to remove mineral oil. Resuspend in anhydrous THF.
-
Acylation: Add Ethyl Propionate (1.2 equiv) to the NaH suspension. Heat to mild reflux (
). -
Addition: Mix 3-Pentanone (1.0 equiv) with a small volume of THF. Add this solution dropwise to the refluxing mixture over 2 hours.
-
Note: Slow addition is critical to prevent the self-condensation of 3-pentanone (Aldol side reaction).
-
-
Completion: Continue reflux for 4-6 hours until hydrogen evolution ceases. The solution should turn yellow/orange.
-
Workup: Cool to
. Quench carefully with dilute HCl (10%) until pH < 4. This decomposes the sodium salt of the diketone. -
Purification: Extract with diethyl ether (
). Wash organic layer with brine. Dry over . Concentrate in vacuo. -
Isolation: Purify via fractional distillation under reduced pressure.
-
Target Yield: 45-55%
-
Protocol B: Direct Alkylation of 3,5-Heptanedione
Best for: Lab-scale synthesis requiring high purity and minimal equipment setup.
Reagents:
-
3,5-Heptanedione: 1.0 equiv
-
Methyl Iodide (MeI): 1.1 equiv
-
Potassium Carbonate (
): 1.5 equiv -
Solvent: Acetone (Reagent Grade)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 3,5-heptanedione (1.0 equiv) in acetone.
-
Base Addition: Add anhydrous
(1.5 equiv). Stir at room temperature for 30 minutes to generate the enolate anion. -
Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.
-
Safety Alert: MeI is a neurotoxin and alkylating agent. Use a sealed hood and double gloves.
-
-
Reaction: Reflux gently (
) for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the starting dione. -
Filtration: Cool the mixture and filter off the solid inorganic salts (
, excess ). -
Workup: Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual salts.
-
Purification: Distill under vacuum or use flash column chromatography if high purity is required.
-
Target Yield: 75-85%
-
Cost-Benefit & Performance Matrix
The following table compares the two routes across critical dimensions for drug development and material science applications.
| Feature | Route A: Claisen Condensation | Route B: Direct Alkylation |
| Raw Material Cost | Low (Commodity chemicals) | High (Dione precursor + MeI) |
| Yield (Typical) | 45 - 55% | 75 - 85% |
| Atom Economy | Moderate (Loss of Ethanol) | Low (Loss of KI + heavy waste) |
| Safety Profile | Moderate (Flammable solvents, NaH reactivity) | Poor (MeI is highly toxic/carcinogenic) |
| Scalability | High (Linear scaling, manageable heat) | Low (Toxicity limits large-scale handling) |
| Purity Profile | Moderate (Requires careful distillation) | High (Cleaner reaction profile) |
| Primary Impurity | Self-condensation products (Aldol) | O-Alkylated byproducts (Enol ethers) |
Decision Logic Diagram
Use this flow to select the appropriate route for your specific project constraints.
Figure 2: Decision matrix for process selection based on scale and purity requirements.
Expert Commentary & Causality
Why Route A (Claisen) is preferred for Scale-Up
In industrial settings, the cost of waste disposal and raw materials drives the process. Route A uses 3-pentanone and ethyl propionate, both inexpensive commodity chemicals. The primary challenge is the Claisen equilibrium . The reaction is reversible; therefore, driving the reaction to completion requires the continuous removal of ethanol or the use of a stoichiometric base like NaH to irreversibly deprotonate the product, forming the stable sodium enolate [1].
Why Route B (Alkylation) is preferred for Research
When synthesizing ligands for sensitive CVD applications, trace impurities can ruin the deposition process. Route B, despite using toxic Methyl Iodide, offers a "cleaner" crude product. The reaction is an irreversible
References
-
Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Alkylation of Active Methylene Compounds). Link
-
Eisentraut, K. J., & Sievers, R. E. (1965). "Volatile Rare Earth Chelates." Journal of the American Chemical Society, 87(22), 5254–5256. Link
-
BenchChem. (2025).[4] "Synthetic route comparison for the preparation of gamma-diketones." (General reference for diketone synthesis methodologies). Link
Sources
Safety Operating Guide
Hazard Identification: Understanding the "Why" of Safe Disposal
An In-Depth Guide to the Safe Disposal of 4-Methylheptane-3,5-dione for Laboratory Professionals
As a Senior Application Scientist, I've witnessed firsthand that excellence in research is inextricably linked to a culture of safety. The most groundbreaking discoveries are built upon a foundation of meticulous practice, not just in the experiment itself, but in the entire lifecycle of the chemicals we use—from procurement to disposal. This guide moves beyond mere compliance, offering a deep dive into the proper disposal procedures for this compound. Our goal is to empower you, my fellow researchers and drug development professionals, with the knowledge to manage this chemical waste stream safely, efficiently, and responsibly. Understanding the why behind these protocols is paramount to fostering a self-validating system of safety within your laboratory.
This compound, a member of the beta-diketone class of compounds, is a valuable intermediate in various synthetic pathways.[1][2] However, its chemical properties necessitate careful handling and disposal. The primary hazards associated with this compound drive every procedural recommendation that follows.
According to its Safety Data Sheet (SDS), this compound presents several health hazards.[3] It is classified as harmful if swallowed, causes significant skin irritation, and leads to serious eye irritation.[3] Furthermore, it may cause respiratory irritation, making it crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3] While this specific diketone is not classified as flammable, many related ketones and diketones are, and it is best practice to treat it with caution regarding heat and ignition sources.[4][5][6]
These hazards are the core reason why this compound cannot be disposed of via standard laboratory drains.[3][7][8] Introducing such chemicals into the wastewater system can harm aquatic life and interfere with the biological processes used in wastewater treatment plants.[7][8]
Hazard Summary Table: this compound
| Hazard Classification | GHS Pictogram | Hazard Statement | Causality for Disposal Protocol |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed | Prevents contamination of water supplies; requires secure containment. |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | Mandates use of gloves and proper disposal of contaminated PPE. |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | Requires eye protection and careful handling to avoid splashes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation | All handling and waste consolidation must occur in a fume hood. |
Data sourced from the Angene Chemical Safety Data Sheet.[3]
The Core Directive: A Step-by-Step Protocol for Disposal
The following protocol is designed to be a self-validating system. Each step is a checkpoint to ensure safety and compliance with local and national regulations.[7]
Step 1: Waste Segregation at the Source
The "Why": Never mix different chemical waste streams.[7] Incompatibility can lead to dangerous reactions, generating heat, gas, or even explosions. Furthermore, mixing hazardous with non-hazardous waste needlessly increases the volume of hazardous material, driving up disposal costs.
Procedure:
-
Designate a specific, clearly labeled waste container exclusively for this compound and materials contaminated with it.
-
This includes:
-
Unused or surplus quantities of the chemical.
-
Solvent rinses of reaction vessels that contained the compound.
-
Contaminated consumables such as pipette tips, gloves, and absorbent paper.
-
Step 2: Selecting the Appropriate Waste Container
The "Why": The integrity of the waste container is your primary line of defense against leaks and spills. The container must be compatible with the chemical waste it holds.[9]
Procedure:
-
Choose a container made of a material compatible with ketones. High-density polyethylene (HDPE) or glass bottles are typically suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting, screw-on cap.[9][10]
-
Do not use makeshift covers like parafilm or stoppers, as they do not provide a secure seal.[10]
-
The container size should be appropriate for the expected volume of waste to avoid long-term storage of nearly empty containers or the risk of overfilling.
Step 3: Proper Labeling
The "Why": Accurate labeling is a regulatory requirement and a critical safety communication tool.[8] It informs everyone in the lab, as well as emergency responders and waste disposal technicians, of the container's contents and associated hazards.
Procedure:
-
As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
List all components of the waste stream, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Do not deface or remove the original manufacturer's label if you are reusing the original container for waste.[11] Instead, clearly mark it as "WASTE" and add the hazardous waste label.[9]
Step 4: Accumulation and Storage
The "Why": Waste must be stored safely in a designated Satellite Accumulation Area (SAA) to prevent accidents and ensure regulatory compliance. The SAA minimizes the movement of hazardous materials within the lab.
Procedure:
-
Keep the waste container securely closed at all times, except when adding waste.[10] A funnel should not be left in the container opening.[10]
-
Store the container in a designated SAA, which is typically within or near the fume hood where the waste is generated.
-
Ensure the SAA is in a location with secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Once the container is full, it must be removed by EHS within three days.[12] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Step 5: Final Disposal
The "Why": Hazardous chemical waste must be disposed of through a licensed and approved waste disposal company, typically coordinated by your institution's EHS department.[4][7] This ensures the waste is treated and disposed of in an environmentally sound manner that complies with all regulations.
Procedure:
-
Once the waste container is full, submit a chemical waste pickup request to your EHS department following their specific procedures.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Maintain records of your waste disposal as required by your institution.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste.
Practical Application: Waste Management in a Synthesis Protocol
To contextualize these procedures, let's consider a common laboratory workflow: the synthesis of this compound via a Claisen condensation reaction.
Objective: Synthesize this compound from ethyl propionate and 3-pentanone.
Procedure & Waste Generation:
-
Reaction Setup: In a fume hood, a flask is charged with sodium ethoxide and toluene. 3-Pentanone is added, followed by the slow addition of ethyl propionate. The reaction is stirred overnight.
-
Waste Stream A (Solid): Weighing paper contaminated with sodium ethoxide. Disposal: Place in the designated solid hazardous waste container.
-
-
Workup: The reaction mixture is quenched by pouring it into a beaker of ice and dilute HCl. The mixture is transferred to a separatory funnel.
-
Waste Stream B (Aqueous): The aqueous layer, containing sodium chloride and unreacted acid. Disposal: Although seemingly benign, it has been in contact with organic reagents. It must be collected in a designated aqueous hazardous waste container.
-
-
Extraction & Drying: The organic layer is washed with brine, then dried over anhydrous magnesium sulfate. The magnesium sulfate is removed by filtration.
-
Waste Stream C (Organic Liquid): The toluene solution containing the product. This will proceed to the next step.
-
Waste Stream D (Solid): The filtered magnesium sulfate, now contaminated with toluene and trace product. Disposal: Place in the solid hazardous waste container. Allow excess solvent to evaporate in the fume hood before disposal.
-
-
Purification & Final Product: The toluene is removed via rotary evaporation. The resulting crude oil is purified to yield this compound.
-
Waste Stream E (Organic Liquid): Toluene collected from the rotary evaporator. Disposal: Collect in a designated "Halogenated Solvent Waste" container.
-
Waste Stream F (Solid): Any residue left in the distillation flask after purification. Disposal: Rinse the flask with a small amount of compatible solvent (e.g., acetone) and pour the rinsate into the primary this compound liquid waste container (Waste Stream G).
-
-
General Consumables: Throughout the process, pipette tips, gloves, and absorbent paper will be used.
-
Waste Stream G (Solid): All contaminated consumables. Disposal: Place in the designated solid hazardous waste container.
-
By identifying each waste stream as it is generated, you can ensure each is disposed of in the correct, pre-labeled container, maintaining a safe and compliant laboratory environment.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 3-Methyl-2,4-pentanedione. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Haz-Map. 4-Methylheptane - Hazardous Agents. Retrieved from [Link]
-
EHSO. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Cheméo. Chemical Properties of this compound (CAS 1187-04-8). Retrieved from [Link]
-
University of Houston. Chemical Waste | Environmental Health & Safety (EHS). Retrieved from [Link]
-
H. Abd-alhamed, et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Retrieved from [Link]
-
ResearchGate. 4-Methyl-3,5-heptanedione ('diketone') and its enol form.... Retrieved from [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. Retrieved from [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PubMed. Retrieved from [Link]
-
Boston University. Chemical Waste Management Guide | Environmental Health & Safety. Retrieved from [Link]
-
NICNAS. (2019, February 3). PUBLIC REPORT Heptane, 2-methoxy-2-methyl. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]
-
Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. Retrieved from [Link]
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- 3. angenechemical.com [angenechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
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- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
